Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKVPGOHCOXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290930 | |
| Record name | ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-26-3 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 71870 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6742-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (EOTC) is a bicyclic keto-ester that serves as a valuable intermediate in organic synthesis. Its tetralone core is a key structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of EOTC, including its chemical and physical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, with a focus on its role as a scaffold for monoamine oxidase B (MAO-B) inhibitors.
Chemical and Physical Properties
This compound, also known as 2-ethoxycarbonyl-1-tetralone, is a derivative of tetralone.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| IUPAC Name | ethyl 1-oxo-3,4-dihydronaphthalene-2-carboxylate | [1] |
| CAS Number | 6742-26-3 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 34-36 °C | |
| Boiling Point | 155-157 °C at 2 mmHg | |
| Solubility | Soluble in most organic solvents | [2] |
Synthesis
A plausible and efficient laboratory-scale synthesis of this compound can be achieved through a three-step process involving a Stobbe condensation, followed by catalytic hydrogenation, intramolecular Friedel-Crafts acylation (cyclization), and finally, Fischer esterification.
Experimental Protocols
Step 1: Stobbe Condensation of Benzaldehyde and Diethyl Succinate
-
Materials: Benzaldehyde (1.0 eq), Diethyl succinate (1.2 eq), Potassium tert-butoxide (1.1 eq), tert-butanol (solvent).
-
Procedure: A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon). A mixture of benzaldehyde and diethyl succinate is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, the mixture is acidified with dilute hydrochloric acid, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Stobbe condensation product.
Step 2: Catalytic Hydrogenation and Cyclization to 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
-
Materials: Crude Stobbe condensation product from Step 1, 10% Palladium on carbon (Pd/C) catalyst (5 mol%), Hydrogen gas, Polyphosphoric acid (PPA).
-
Procedure: The crude product from the Stobbe condensation is dissolved in a suitable solvent such as ethanol or ethyl acetate. The Pd/C catalyst is added, and the mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated. The resulting diacid is added to polyphosphoric acid and heated at 100-120 °C for 1-2 hours to effect intramolecular Friedel-Crafts acylation. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid, 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is collected by filtration, washed with water, and dried.
Step 3: Fischer Esterification to this compound
-
Materials: 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid from Step 2, Absolute ethanol (large excess, as solvent), Concentrated sulfuric acid (catalytic amount).
-
Procedure: The carboxylic acid is suspended in absolute ethanol in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added.[3] The mixture is heated to reflux for 4-6 hours.[4] After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl ester. The product can be purified by column chromatography on silica gel or by vacuum distillation.
Synthesis Workflow
Spectroscopic Characterization (Representative Data)
Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.00 | d | 1H | Ar-H |
| 7.50-7.20 | m | 3H | Ar-H |
| 4.20 | q | 2H | -OCH₂CH₃ |
| 3.60 | t | 1H | -CH(COOEt)- |
| 3.00-2.80 | m | 2H | -CH₂-Ar |
| 2.50-2.20 | m | 2H | -CH₂-CH- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 195.0 | C=O (ketone) |
| 169.0 | C=O (ester) |
| 144.0 | Ar-C (quaternary) |
| 134.0 | Ar-CH |
| 129.0 | Ar-CH |
| 128.0 | Ar-C (quaternary) |
| 127.0 | Ar-CH |
| 126.5 | Ar-CH |
| 61.5 | -OCH₂CH₃ |
| 55.0 | -CH(COOEt)- |
| 29.0 | -CH₂-Ar |
| 25.0 | -CH₂-CH- |
| 14.0 | -OCH₂CH₃ |
Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O stretch (ester) |
| ~1685 | C=O stretch (ketone) |
| ~1600, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Representative Mass Spectrometry Data
| m/z | Assignment |
| 218 | [M]⁺ |
| 173 | [M - OEt]⁺ |
| 145 | [M - COOEt]⁺ |
Biological Activity and Applications in Drug Discovery
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Derivatives of 1-tetralone have shown significant potential as inhibitors of monoamine oxidase B (MAO-B).[5][6]
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of amine neurotransmitters, such as dopamine.[7][8] Inhibition of MAO-B increases the levels of dopamine in the brain and is a validated therapeutic strategy for the management of Parkinson's disease.[9] Numerous studies have demonstrated that derivatives of 1-tetralone are potent and selective inhibitors of MAO-B, with some exhibiting IC₅₀ values in the nanomolar range.[5][9] While the specific IC₅₀ value for the parent compound, EOTC, is not widely reported, its structural framework suggests it is a promising starting point for the design of novel MAO-B inhibitors.
Quantitative Data on MAO-B Inhibition by Tetralone Derivatives
| Compound | MAO-B IC₅₀ (µM) | Reference |
| 1-Tetralone Derivative 1h | 0.0011 | [5] |
| 1-Tetralol Derivative 1o | 0.0075 | [5] |
| Substituted 1-Tetralone | 0.036 (MAO-A), 0.0011 (MAO-B) | [5] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.0045 | [9] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 (MAO-A) | [9] |
Mechanism of MAO-B Inhibition
The catalytic cycle of MAO-B involves the oxidative deamination of a monoamine substrate, with the concomitant reduction of a flavin adenine dinucleotide (FAD) cofactor.[10] The reduced FAD is then reoxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[11] Inhibitors of MAO-B, such as those based on the tetralone scaffold, typically bind to the active site of the enzyme, preventing the substrate from accessing it.
EOTC as a Scaffold in Drug Discovery
The presence of both a ketone and an ester functional group makes EOTC a versatile scaffold for chemical modification. These functional groups can be readily transformed into a wide range of other functionalities, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets. The rigid bicyclic core of the tetralone provides a well-defined three-dimensional structure that can be optimized for potent and selective binding to target proteins.
Conclusion
This compound is a synthetically accessible and versatile chemical entity. Its structural relationship to known potent MAO-B inhibitors highlights its potential as a key building block in the development of novel therapeutics for neurodegenerative disorders. The detailed synthetic protocol and compiled data in this guide provide a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in exploring the potential of this and related tetralone derivatives. Further investigation into the specific biological activities of EOTC and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uakron.edu [uakron.edu]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 7. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 8. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 9. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in organic synthesis with significant potential in pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and applications in drug discovery.
Chemical Structure and Identification
This compound is a bicyclic ketone and a derivative of tetralone.[1] Its structure consists of a tetralone backbone, which is a benzene ring fused to a cyclohexenone ring, with an ethyl carboxylate group attached to the second position of the saturated ring.[1]
Systematic IUPAC Name: this compound[1]
Common Synonyms: 2-Carbethoxy-1-tetralone, 2-Ethoxycarbonyl-1-tetralone, Ethyl 1-oxotetralin-2-carboxylate[1]
Chemical Formula: C₁₃H₁₄O₃[1]
Molecular Weight: 218.25 g/mol [1]
CAS Registry Number: 6742-26-3[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Physical State | Liquid or Sticky Oil to Semi-Solid | [2] |
| Melting Point | 33 °C | [3] |
| Boiling Point | 183 °C @ 14 Torr | [3] |
| Density | 1.167 g/cm³ | [3] |
| Solubility | Soluble in various organic solvents. | |
| Storage | Store in a dry, room-temperature environment. | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the ethyl group (a quartet and a triplet), and the protons on the saturated ring of the tetralone structure.
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the carbons of the ethyl group and the saturated ring.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands indicative of its functional groups. A prominent peak is observed around 1700 cm⁻¹, which corresponds to the C=O stretching vibrations of both the ketone and the ester functionalities.
Mass Spectrometry (MS)
Mass spectrometric analysis typically shows a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes, most notably via intramolecular cyclization reactions.
Dieckmann Condensation
One common method for the synthesis of the core structure is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.
Experimental Workflow: Dieckmann Condensation
Caption: General workflow for Dieckmann condensation.
Friedel-Crafts Acylation and Cyclization
Another synthetic approach involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization. This method is a classic strategy for forming the tetralone ring system.[4]
Experimental Protocol: Friedel-Crafts Acylation and Cyclization
A general procedure involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst to form an intermediate, which then undergoes intramolecular cyclization to yield the tetralone derivative.
Materials:
-
Substituted aromatic precursor
-
Acyl chloride or anhydride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous solvent (e.g., CS₂, nitrobenzene)
-
Acid for cyclization (e.g., polyphosphoric acid)
Procedure:
-
The aromatic precursor and the acylating agent are dissolved in an anhydrous solvent and cooled in an ice bath.
-
The Lewis acid catalyst is added portion-wise, and the reaction mixture is stirred until the acylation is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring it onto crushed ice and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude acylated intermediate.
-
The intermediate is then treated with a strong acid, such as polyphosphoric acid, and heated to induce intramolecular cyclization.
-
The reaction mixture is cooled, poured into water, and the product is extracted.
-
The final product is purified by column chromatography or recrystallization.
Logical Relationship: Synthesis Strategy
Caption: Key steps in the Friedel-Crafts synthesis route.
Applications in Drug Development
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[5][6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4][7]
Precursor for Bioactive Molecules
The tetralone core is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antitumor, and central nervous system effects.[8] Derivatives of this compound are utilized in the synthesis of:
-
Antidepressants: The tetralone structure is a key component of some antidepressant drugs.[5]
-
Antibiotics: Certain antibiotics are synthesized using tetralone derivatives as starting materials.[5]
-
Antitumor Agents: The scaffold is found in alkaloids with demonstrated antitumor activity.[5] For instance, it is a crucial intermediate in the synthesis of podophyllotoxin and its derivatives, which are potent anticancer agents that inhibit microtubule assembly.[9][10]
Role in Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, such as podophyllotoxin, are known to interfere with cell division by disrupting microtubule dynamics. This action ultimately leads to apoptosis in rapidly dividing cancer cells.
Signaling Pathway: Podophyllotoxin's Mechanism of Action
Caption: Inhibition of microtubule polymerization by podophyllotoxin.
Conclusion
This compound is a valuable chemical entity with a well-defined structure and a range of interesting properties. Its significance lies primarily in its role as a versatile intermediate for the synthesis of complex organic molecules, particularly those with important biological activities. The tetralone core structure is a key pharmacophore in several classes of therapeutic agents, highlighting the importance of this compound in drug discovery and development. Further research into the synthesis of novel derivatives and their biological evaluation is likely to uncover new therapeutic leads.
References
- 1. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 6742-26-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 7. This compound [myskinrecipes.com]
- 8. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Ethoxycarbonyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of 2-ethoxycarbonyl-1-tetralone. This compound, a derivative of the privileged tetralone scaffold, serves as a valuable intermediate in organic synthesis and holds potential for the development of novel therapeutic agents.
Core Chemical Characteristics
2-Ethoxycarbonyl-1-tetralone, also known as ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is a bicyclic β-keto ester. Its structure features a tetralone core with an ethoxycarbonyl group at the C-2 position. This combination of a ketone and an ester functional group on a rigid scaffold makes it a versatile building block in synthetic chemistry.
Physicochemical Properties
Quantitative data for 2-ethoxycarbonyl-1-tetralone and its parent compound, 1-tetralone, are summarized in the table below for comparative analysis.
| Property | 2-Ethoxycarbonyl-1-tetralone (Predicted/Analogous) | 1-Tetralone (Experimental) |
| Molecular Formula | C₁₃H₁₄O₃ | C₁₀H₁₀O |
| Molecular Weight | 218.25 g/mol [1] | 146.19 g/mol [2] |
| Appearance | Colorless to pale yellow oil or low melting solid | Colorless liquid[2] |
| Boiling Point | Not available | 113-116 °C at 6 mmHg[3] |
| Melting Point | Not available | 2-7 °C[3] |
| Density | Not available | 1.099 g/mL at 25 °C[3] |
| Refractive Index | Not available | n20/D 1.568[3] |
| Solubility | Soluble in common organic solvents | Insoluble in water, soluble in organic solvents[2] |
Spectral Data
The following table summarizes the expected spectral characteristics of 2-ethoxycarbonyl-1-tetralone based on data from analogous compounds.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-8.0 ppm), CH proton at C-2 (triplet or multiplet, ~3.5-4.0 ppm), OCH₂ of ester (quartet, ~4.2 ppm), CH₂ protons at C-3 and C-4 (multiplets, ~2.0-3.0 ppm), CH₃ of ester (triplet, ~1.3 ppm). The exact shifts and multiplicities will depend on the solvent and the presence of keto-enol tautomerism.[4][5][6][7] |
| ¹³C NMR | Carbonyl carbons (ketone ~195-200 ppm, ester ~170 ppm), aromatic carbons (~125-145 ppm), CH carbon at C-2 (~50-60 ppm), OCH₂ of ester (~60 ppm), CH₂ carbons at C-3 and C-4 (~20-40 ppm), CH₃ of ester (~14 ppm).[4][8][9][10] |
| IR Spectroscopy | Strong C=O stretching bands for the ketone (~1680-1700 cm⁻¹) and the ester (~1735-1750 cm⁻¹), C-O stretching of the ester (~1000-1300 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹).[6][11][12][13][14] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethoxycarbonyl group (-COOCH₂CH₃), and other characteristic fragments of the tetralone ring.[11][12][13][15] |
Experimental Protocols
The synthesis of 2-ethoxycarbonyl-1-tetralone can be achieved through several established synthetic routes. The two most common methods are the Dieckmann condensation of a diester and the direct C-acylation of 1-tetralone.
Synthesis via Dieckmann Condensation
This is a classical method for the formation of cyclic β-keto esters.
Reaction: Intramolecular cyclization of diethyl 2-(2-carboxyethyl)benzoate.
Methodology:
-
Preparation of the Diester: Diethyl 2-(2-carboxyethyl)benzoate is prepared by the esterification of 2-(2-carboxyethyl)benzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Dieckmann Condensation:
-
A solution of the diester in an anhydrous, non-polar solvent (e.g., toluene or benzene) is added dropwise to a suspension of a strong base, such as sodium ethoxide or sodium hydride, under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux with stirring for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction is quenched by the slow addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-ethoxycarbonyl-1-tetralone.
Synthesis via C-acylation of 1-Tetralone
This method involves the direct introduction of the ethoxycarbonyl group at the C-2 position of 1-tetralone.
Reaction: Reaction of 1-tetralone with diethyl carbonate.
Methodology:
-
Enolate Formation: 1-Tetralone is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) and treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) at a low temperature (e.g., -78 °C to 0 °C) to generate the corresponding enolate.
-
Acylation: Diethyl carbonate is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in the Dieckmann condensation protocol.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Applications in Research and Drug Development
The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[16][17] Derivatives of 1-tetralone have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[16][17]
2-Ethoxycarbonyl-1-tetralone serves as a key intermediate for the synthesis of more complex tetralone derivatives.[18] The presence of the β-keto ester functionality allows for a variety of subsequent chemical transformations, including:
-
Alkylation: The acidic α-proton can be readily removed by a base, and the resulting enolate can be alkylated with various electrophiles to introduce substituents at the C-2 position.[19]
-
Decarboxylation: The ethoxycarbonyl group can be removed by hydrolysis and decarboxylation to yield 2-substituted 1-tetralones.
-
Heterocycle Formation: The dicarbonyl moiety can be used to construct various heterocyclic rings fused to the tetralone core.
Recent research has highlighted the potential of tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in various inflammatory diseases.[20][21] The ability to readily modify the 2-ethoxycarbonyl-1-tetralone structure makes it an attractive starting point for the design and synthesis of novel MIF inhibitors and other potential drug candidates.
Visualizations
Synthesis of 2-Ethoxycarbonyl-1-tetralone via Dieckmann Condensation
Caption: Workflow for the synthesis of 2-ethoxycarbonyl-1-tetralone via Dieckmann condensation.
General Reactivity and Derivatization of 2-Ethoxycarbonyl-1-tetralone
Caption: Key reaction pathways for the derivatization of 2-ethoxycarbonyl-1-tetralone.
References
- 1. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 3. α-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 6. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 7. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]
- 8. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline(16357-59-8) 13C NMR spectrum [chemicalbook.com]
- 11. 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | C14H17NO3 | CID 27833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Acetyl-1-tetralone | C12H12O2 | CID 86527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Acetyl-1-tetralone [webbook.nist.gov]
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- 21. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 6742-26-3 physical and chemical properties.
An In-depth Technical Guide on Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 6742-26-3)
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 6742-26-3, this compound. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Compound Identification
The compound is classified as a tetralone derivative, a class of bicyclic ketones that serve as important intermediates in organic synthesis and medicinal chemistry.[1]
| Identifier | Value | Source |
| CAS Number | 6742-26-3 | [1][2][3][4][5][6][7][8] |
| IUPAC Name | ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | [1][6] |
| Synonyms | 2-ethoxycarbonyl-1-tetralone, ethyl 1-oxotetralin-2-carboxylate | [1] |
| Molecular Formula | C₁₃H₁₄O₃ | [1][5][6][8] |
| Molecular Weight | 218.25 g/mol | [1][5][6][8] |
| PubChem CID | 251472 | [1][5][6] |
| MDL Number | MFCD00973033 | [1][5] |
| InChI | InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3 | [1][4][6] |
| InChI Key | DOKKVPGOHCOXLC-UHFFFAOYSA-N | [1][4][5][6] |
| Canonical SMILES | CCOC(=O)C1CCC2=CC=CC=C2C1=O | [1][5] |
Physicochemical Properties
The compound typically exists as a viscous liquid, sticky oil, or semi-solid at room temperature.[1][4] It is stable under inert conditions but may be susceptible to hydrolysis in acidic or basic environments.[1]
Tabulated Physical Data
| Property | Value | Conditions | Source |
| Physical Form | Liquid, Sticky Oil to Semi-Solid | Room Temperature | [4] |
| Melting Point | 33 °C | - | [2] |
| Boiling Point | 183 °C | @ 14 Torr | [2] |
| 333.8 °C | @ 760 mmHg | [9][10] | |
| Density | 1.167 g/cm³ | - | [2] |
| Flash Point | 146.7 °C | - | [2][10] |
| Refractive Index | 1.541 | - | [2][10] |
| Purity | ≥95% | - | [1][4] |
Tabulated Computational Data
| Property | Value | Type | Source |
| XLogP3 | 2.5 | Lipophilicity | [2] |
| Consensus Log Po/w | 2.22 | Lipophilicity (Average) | [5] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Polarity | [2][5] |
| Water Solubility (ESOL) | Log S = -2.85 | Solubility | [5] |
| Water Solubility | 0.305 mg/ml | Solubility | [5] |
| Number of Rotatable Bonds | 3 | Flexibility | [5] |
| Number of H-bond Acceptors | 3 | H-Bonding | [5] |
| Number of H-bond Donors | 0 | H-Bonding | [5] |
Spectral Properties
Spectral data is crucial for the structural confirmation of the compound.
| Spectroscopy Type | Peak / Shift | Assignment | Source |
| Infrared (IR) | ~1700 cm⁻¹ | C=O stretch (ketone and ester) | [1] |
| ~1250 cm⁻¹ | C-O ester stretch | [1] | |
| ¹H NMR (600 MHz, CDCl₃) | δ 1.30 (t, 3H) | CH₃ | [1] |
| δ 2.50–3.10 (m) | Aliphatic protons | [1] |
Experimental Protocols
Synthesis Protocol
A common method for the synthesis of this compound involves the condensation of α-tetralone with diethyl carbonate.[11]
Reaction:
-
Reactants: α-tetralone, Diethyl Carbonate, Sodium Hydride (NaH)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
A suspension of Sodium Hydride (60%, 160 mmol) is prepared in THF (150 mL) containing diethyl carbonate (160 mmol) under a nitrogen atmosphere.[11]
-
A solution of α-tetralone (80 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension.[11]
-
The reaction mixture is heated at reflux overnight.[11]
-
After the reaction is complete, the mixture is cooled, and the product is isolated through standard workup procedures (e.g., quenching, extraction, and purification).
-
General Characterization Protocols
Detailed experimental protocols for this specific compound are not available in the provided results. However, standard laboratory procedures for determining its properties are as follows:
-
Melting Point Determination (Capillary Method): A small, dry sample is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is slowly increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.
-
Infrared (IR) Spectroscopy: For a liquid or semi-solid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The sample is then analyzed using an IR spectrometer to obtain the absorption spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed in an NMR spectrometer to obtain ¹H and ¹³C spectra.
Safety and Handling
Proper safety precautions should be observed when handling this chemical.
-
Handling: Use in a well-ventilated area.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2][12] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[2][13] The recommended storage temperature is room temperature, sealed in dry conditions.[4]
Conclusion
This compound (CAS 6742-26-3) is a well-characterized tetralone derivative. Its physical, chemical, and spectral properties are well-documented, making it a reliable starting material or intermediate for applications in organic synthesis and drug discovery. Standard laboratory procedures for synthesis and characterization can be readily applied to this compound. Adherence to recommended safety protocols is essential for its handling and storage.
References
- 1. Buy this compound | 6742-26-3 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 6742-26-3 [m.chemicalbook.com]
- 4. This compound | 6742-26-3 [sigmaaldrich.com]
- 5. 6742-26-3 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. 6742-26-3[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 9. angenechemical.com [angenechemical.com]
- 10. Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate6742-26-3,Purity95%_Bepharm.Ltd [molbase.com]
- 11. Page loading... [wap.guidechem.com]
- 12. images.thdstatic.com [images.thdstatic.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Ethyl 1-oxotetralin-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1-oxotetralin-2-carboxylate, a key intermediate in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity and Nomenclature
Ethyl 1-oxotetralin-2-carboxylate is a derivative of tetralone, a bicyclic aromatic ketone. Its structure features a tetralin core with a ketone group at the first position and an ethyl carboxylate group at the second position.
IUPAC Name: ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate[1]
Synonyms:
-
2-Ethoxycarbonyl-1-tetralone[1]
-
2-Carbethoxy-1-tetralone[1]
-
Ethyl 1,2,3,4-tetrahydro-1-oxonaphthalene-2-carboxylate
-
NSC 71870[1]
Physicochemical Properties
A summary of the key quantitative data for Ethyl 1-oxotetralin-2-carboxylate is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Melting Point | 33 °C | |
| Boiling Point | 183 °C @ 14 Torr | |
| Density | 1.167 g/cm³ | |
| XLogP3 | 2.5 | |
| PSA (Polar Surface Area) | 43.4 Ų | |
| Refractive Index | 1.541 |
Synthesis of Ethyl 1-oxotetralin-2-carboxylate
The primary and most efficient method for the synthesis of Ethyl 1-oxotetralin-2-carboxylate is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[2][3] This reaction is particularly effective for forming five- and six-membered rings.[2][3]
Experimental Protocol: Dieckmann Condensation
This protocol details the synthesis of Ethyl 1-oxotetralin-2-carboxylate from diethyl 2-(2-ethoxycarbonylethyl)benzoate.
Materials:
-
Diethyl 2-(2-ethoxycarbonylethyl)benzoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diester: A solution of diethyl 2-(2-ethoxycarbonylethyl)benzoate in anhydrous toluene is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with dilute hydrochloric acid to neutralize any remaining base. The organic layer is then washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude Ethyl 1-oxotetralin-2-carboxylate can be further purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis
The synthesis of Ethyl 1-oxotetralin-2-carboxylate via Dieckmann condensation follows a clear and logical progression of steps, as illustrated in the workflow diagram below.
References
Potential Biological Activities of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a tetralin derivative that has garnered interest within the medicinal chemistry landscape. While primarily recognized as a versatile synthetic intermediate for the construction of more complex bioactive molecules, the inherent structural features of its tetralone core suggest a potential for a range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Core Molecular Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₄O₃[3]
-
Molecular Weight: 218.25 g/mol [3]
-
CAS Number: 6742-26-3[3]
-
Structure:
Potential Biological Activities and Quantitative Data
The primary biological activity associated with derivatives of this compound is the inhibition of monoamine oxidases (MAOs), particularly MAO-B. This suggests a potential therapeutic application in neurodegenerative disorders such as Parkinson's disease.
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Derivatives of this compound | MAO-B | Nanomolar range | [1] |
| Cyanobenzyloxy substituted derivatives | MAO-A | 24 nM | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound itself are not extensively documented in publicly available literature. However, based on the evaluation of its derivatives, the following standard assays would be employed.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is crucial for determining the inhibitory potential of the compound against MAO-A and MAO-B.
Objective: To quantify the concentration of the test compound required to inhibit 50% of the MAO enzyme activity (IC₅₀).
Principle: The assay measures the enzymatic activity of MAO by monitoring the production of a detectable product from a substrate. The reduction in product formation in the presence of the inhibitor is indicative of its potency.
Generalized Protocol:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A suitable substrate for MAO, such as kynuramine for both isoforms or specific substrates for each, is prepared in a buffer solution.
-
Inhibitor Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
The enzyme, buffer, and various concentrations of the inhibitor are pre-incubated in a 96-well plate.
-
The reaction is initiated by adding the substrate.
-
The plate is incubated at 37°C for a specific period.
-
The reaction is stopped, typically by adding a basic solution.
-
The fluorescence of the product is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathways and Logical Relationships
Given the MAO-B inhibitory activity of its derivatives, this compound could potentially modulate dopaminergic signaling pathways.
Caption: Potential modulation of dopaminergic signaling by MAO-B inhibition.
Experimental and Synthetic Workflow
The role of this compound as a synthetic intermediate is a key aspect of its utility.
Caption: General workflow from synthesis to potential drug candidate.
Conclusion
While direct evidence for the biological activity of this compound is limited, its structural motif and the demonstrated activity of its derivatives, particularly as potent MAO-B inhibitors, highlight its significance as a valuable scaffold in drug discovery.[1] Further investigation into the direct biological effects of this compound and the synthesis of novel derivatives are warranted to fully explore its therapeutic potential. Its primary current role remains that of a key building block in the synthesis of more complex and potentially bioactive molecules.[2]
References
Spectroscopic Data Interpretation for 2-Ethoxycarbonyl-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-ethoxycarbonyl-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. The interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document presents a summary of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for its interpretation.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 2-ethoxycarbonyl-1-tetralone (also known as ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate)[1]. The molecular formula is C₁₃H₁₄O₃ and the molecular weight is 218.25 g/mol [1][2].
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3020 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1735-1715 | Strong | Ester C=O Stretch |
| ~1685-1665 | Strong | Ketone C=O Stretch |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~1250-1000 | Strong | C-O Stretch (Ester) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 1H | Ar-H (ortho to C=O) |
| ~7.5-7.2 | Multiplet | 3H | Ar-H |
| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ |
| ~3.6 | Triplet | 1H | -CH(COOEt)- |
| ~3.0 | Multiplet | 2H | Ar-CH₂- |
| ~2.4 | Multiplet | 2H | -CH₂-CH(COOEt)- |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Ketone Carbonyl (C=O) |
| ~170 | Ester Carbonyl (C=O) |
| ~144 | Aromatic C (quaternary) |
| ~133 | Aromatic C-H |
| ~132 | Aromatic C (quaternary) |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~126 | Aromatic C-H |
| ~61 | -O-CH₂-CH₃ |
| ~55 | -CH(COOEt)- |
| ~30 | Ar-CH₂- |
| ~28 | -CH₂-CH(COOEt)- |
| ~14 | -O-CH₂-CH₃ |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 218 | Moderate | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M - C₂H₅]⁺ |
| 173 | High | [M - OC₂H₅]⁺ |
| 145 | High | [M - COOC₂H₅]⁺ |
| 117 | High | [145 - CO]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 2-Ethoxycarbonyl-1-tetralone
A common method for the synthesis of 2-ethoxycarbonyl-1-tetralone involves the Claisen condensation of 1-tetralone with diethyl carbonate in the presence of a strong base like sodium hydride or sodium ethoxide.
Procedure:
-
To a stirred suspension of sodium hydride in a suitable anhydrous solvent (e.g., toluene or diethyl ether), slowly add a solution of 1-tetralone and diethyl carbonate at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by adding a dilute acid (e.g., acetic acid or hydrochloric acid) until the mixture is neutral.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-ethoxycarbonyl-1-tetralone.
Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for both ¹H and ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
2.2.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of 2-ethoxycarbonyl-1-tetralone.
This comprehensive guide provides the necessary spectroscopic data, experimental protocols, and a logical framework for the confident identification and characterization of 2-ethoxycarbonyl-1-tetralone. The presented information is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
References
The Tetralone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, represents a cornerstone in the architecture of a multitude of biologically active compounds. Its rigid framework and versatile chemical handles have established it as a "privileged structure" in medicinal chemistry, serving as a foundational element in the design of novel therapeutics across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the tetralone core, its therapeutic applications, quantitative structure-activity relationship data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.
Therapeutic Applications and Pharmacological Activity
Tetralone derivatives have demonstrated significant pharmacological potential in several key therapeutic areas, including oncology, infectious diseases, and neurology. The strategic functionalization of the tetralone ring system has led to the development of potent and selective agents with diverse mechanisms of action.
Anticancer Activity
The tetralone scaffold is a prominent feature in a number of anticancer agents.[1][2] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms, including the induction of apoptosis. The quantitative efficacy of several tetralone derivatives is summarized in Table 1.
Table 1: Anticancer Activity of Tetralone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Berchemiaside A | CCRF-CEM (Leukemia) | >40 | [3] |
| Berchemiaside B | CCRF-CEM (Leukemia) | >40 | [3] |
| Kaempferol | CCRF-CEM (Leukemia) | 14.0 | [3] |
| Maesopsin | CCRF-CEM (Leukemia) | 10.2 | [3] |
| Kaempferol | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 5.3 | [3] |
| Maesopsin | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 12.3 | [3] |
| Tetralone-Thiazoline Derivative 4b | MCF-7 (Breast Adenocarcinoma) | 69.2 | [4] |
| Longifolene-derived Tetralone 6g | MCF-7 (Breast Cancer) | 4.42 ± 2.93 | [5] |
| Longifolene-derived Tetralone 6h | A549 (Lung Carcinoma) | 9.89 ± 1.77 | [5] |
| Thiazoline-Tetralin Derivative 4a | MCF-7 (Breast Adenocarcinoma) | >100 | [6] |
| Thiazoline-Tetralin Derivative 4b | A549 (Lung Carcinoma) | >100 | [6] |
| Tetralone Chalcone 3d | Multiple (Leukemia, Lung, Colon, Prostate, Breast) | Growth Inhibition >60% | [7] |
| Tetralone Chalcone 5c | Leukemia, Breast | Active | [7] |
| Tetralone-Sulfonamide 11 | MCF-7 (Breast Cancer) | Growth Inhibition 77.5% | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and tetralone derivatives have emerged as a promising class of compounds.[1][4] They have shown activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several tetralone derivatives are presented in Table 2. A new derivative of ampicillin, ampicillin-bromo-methoxy-tetralone (ABMT), has shown efficient activity against Staphylococcus aureus with a MIC value of 32 µg/mL, while ampicillin itself was not effective.[9]
Table 2: Antibacterial Activity of Tetralone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminoguanidine-Tetralone 2D | S. aureus ATCC 29213 | 0.5 | [1][10] |
| Aminoguanidine-Tetralone 2D | MRSA-2 | 1 | [1][10] |
| Aminoguanidine-Tetralone Derivatives | Gram-positive bacteria | 0.5 - 4 | [1] |
| Aminoguanidine-Tetralone Derivatives | Gram-negative bacteria | 8 - >32 | [11] |
| Ampicillin-bromo-methoxy-tetralone (ABMT) | S. aureus | 32 | [9] |
| Tetralone Derivative 2a (R = CH3) | P. aeruginosa, Salmonella spp. | 31.25 - 250 | [12] |
| Tetralone Derivative 2b | E. coli ESBL | 62.5 - 250 | [12] |
| Tetralone Derivative 2d (R = O-CH2-CH3) | A. niger | 62.5 | [12] |
Enzyme Inhibition
Tetralone derivatives have been extensively explored as inhibitors of various enzymes, with notable success in targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes of significant interest in the treatment of neurodegenerative diseases and depression.[13][14][15]
Substituted α-tetralone derivatives have been identified as highly potent inhibitors of both MAO-A and MAO-B.[13][14] The IC50 values for a selection of these inhibitors are detailed in Table 3.
Table 3: Monoamine Oxidase (MAO) Inhibition by Tetralone Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity | Reference |
| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | 287-fold for MAO-B | [13] |
| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | 3.25-fold for MAO-A | [13] |
| C7-Arylalkyloxy-α-tetralone series | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | [14] |
| C7-Arylalkyloxy-α-tetralone series | MAO-A | 0.010 - 0.741 | - | [14] |
The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Certain tetralone-based compounds have shown promise as AChE inhibitors.
Table 4: Acetylcholinesterase (AChE) Inhibition by Tetralone Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Tetralone Derivative 3b | Acetylcholinesterase | 0.052 | [16] |
| Tetralone-based carbamate 1 | Butyrylcholinesterase | 0.12 ± 0.09 | |
| Tetralone-based carbamate 7 | Butyrylcholinesterase | 0.38 ± 0.01 |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. For many anticancer tetralone derivatives, the induction of apoptosis is a key mechanism. A generalized workflow for the high-throughput screening of enzyme inhibitors is also presented.
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: High-throughput screening workflow.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key class of tetralone derivatives and for the biological assays used to evaluate their activity.
Synthesis of 2-Arylmethylene-1-tetralone Derivatives (Chalcones) via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of tetralone-based chalcones.[17][18][19]
Materials:
-
Substituted 1-tetralone
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the Base: In a flask, dissolve a suitable amount of base (e.g., KOH or NaOH) in methanol or ethanol with stirring.
-
Add Reactants: To the basic solution, add equimolar amounts of the substituted 1-tetralone and the substituted aromatic aldehyde.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion of the reaction, neutralize the mixture with a dilute acid (e.g., HCl) or pour it into a large volume of ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol) to obtain the pure 2-arylmethylene-1-tetralone derivative.
-
Characterization: Confirm the structure of the purified product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][15][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tetralone test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the tetralone compounds in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][21]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Tetralone test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) in the broth medium.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth to obtain a range of concentrations.
-
Inoculation: Inoculate each well (except for a sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of tetralone derivatives against MAO-A and MAO-B.[22][23][24]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Tetralone test compounds
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well plates (black plates for fluorescence)
-
Fluorimetric or spectrophotometric plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) to the assay buffer. Then, add the tetralone test compounds at various concentrations or the positive control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a basic solution). The product of the reaction, 4-hydroxyquinoline, can be measured fluorimetrically (e.g., excitation at 310 nm, emission at 400 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[3][12]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tetralone test compounds
-
Positive control (e.g., Donepezil)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
96-well plates
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, DTNB, and the test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme and the test compounds at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add DTNB to the wells, followed by the substrate (ATCI) to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period of time. The rate of increase in absorbance corresponds to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Conclusion
The tetralone scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in a wide array of pharmacologically active molecules underscores its importance in drug discovery and development. The data and protocols presented in this guide aim to provide researchers with a solid foundation for the exploration and optimization of novel tetralone-based therapeutics. Future research will undoubtedly continue to unlock the full potential of this remarkable chemical entity in addressing unmet medical needs.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis regulation by BCL-2 | PPTX [slideshare.net]
- 11. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. ibg.kit.edu [ibg.kit.edu]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
Mechanism of Action of Tetralone-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth analysis of the mechanisms of action for various tetralone-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Inhibition of Monoamine Oxidase (MAO)
Tetralone derivatives have emerged as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression.
Quantitative Data: MAO Inhibition
A series of α-tetralone derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC50) for several potent compounds are summarized below.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B | Reference |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1290 | 4.5 | 287 | [1] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 | [1] |
| 1h | 36 | 1.1 | 32.7 | [2] |
| 1f | >100,000 | 1.2 | >83,333 | [2] |
| 1c | 623 | - | - | [2] |
| 1g | 575 | - | - | [2] |
| 1p (alcohol derivative) | 785 | - | - | [2] |
| 1o (alcohol derivative) | - | 7.5 | - | [2] |
Note: Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). A higher value indicates greater selectivity for MAO-B.
Experimental Protocol: MAO Inhibition Assay (Kynuramine Method)
The inhibitory activity of tetralone derivatives on MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test tetralone compounds dissolved in DMSO
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of kynuramine in water.
-
Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds and control inhibitors in the buffer.
-
-
Assay Plate Setup:
-
To each well, add 50 µL of the enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound dilution or control. For total activity wells, add 25 µL of buffer. For blank wells, add buffer instead of the enzyme.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the kynuramine solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
-
Stop Reaction and Measure Fluorescence:
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence intensity with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm. The product, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the total activity wells.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway: MAO Inhibition Workflow
Caption: Workflow of the kynuramine-based MAO inhibition assay.
Anticancer Activity
Numerous tetralone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through caspase activation and modulation of key signaling pathways.
Quantitative Data: Anticancer Activity
The cytotoxic effects of several tetralone-based compounds have been evaluated against different human cancer cell lines, with their IC50 values presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazoline-Tetralin Derivatives | [3] | ||
| 6c | SKOV-3 (Ovarian) | 7.84 | [3] |
| 6c | HepG2 (Liver) | 13.68 | [3] |
| 6c | A549 (Lung) | 15.69 | [3] |
| 6c | MCF-7 (Breast) | 19.13 | [3] |
| 6c | T-24 (Bladder) | 22.05 | [3] |
| Tetrazole-based Isoxazolines | [4] | ||
| 4h | A549 (Lung) | 1.51 | [4] |
| 4i | A549 (Lung) | 1.49 | [4] |
| 4h | MDA-MB-231 (Breast) | 2.83 | [4] |
| Triazine-Based Derivatives | [5] | ||
| 97 | MCF-7 (Breast) | 0.77 | [5] |
| 98 | MCF-7 (Breast) | 0.1 | [5] |
| 99 | MDA-MB-231 (Breast) | 6.49 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Tetralone-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetralone compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathway: Induction of Apoptosis
Some tetralone derivatives, such as tetrandrine (a bisbenzylisoquinoline alkaloid with a core structure that can be conceptually related to fused ring systems), induce apoptosis through both intrinsic and extrinsic caspase pathways.[6][7][8][9]
Caption: Simplified overview of apoptosis induction by tetralone derivatives.
Antibacterial Activity
Tetralone-based compounds have demonstrated promising activity against a range of bacteria, including drug-resistant strains. Their mechanism of action can involve the disruption of the bacterial cell membrane.[10]
Quantitative Data: Antibacterial Activity
The minimum inhibitory concentrations (MIC) of several aminoguanidine-tetralone derivatives against various bacterial strains are listed below.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA-2 MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | A. baumannii (ATCC 19606) MIC (µg/mL) | Reference |
| 2D | 0.5 | 1 | 8 | 8 | [10] |
| 1L | 1 | 2 | 16 | 16 | [10] |
| 1M | 1 | 2 | 16 | 16 | [10] |
| 1S | 2 | 2 | 32 | 32 | [10] |
| 1U | 2 | 2 | 32 | 32 | [10] |
| 1X | 2 | 2 | 32 | 32 | [10] |
| 2A | 2 | 2 | 32 | 32 | [10] |
| 2E | 1 | 1 | 16 | 16 | [10] |
| 2F | 1 | 1 | 16 | 16 | [10] |
| 2I | 2 | 2 | 32 | 32 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Tetralone-based test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
-
Prepare Inoculum:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental Workflow: Broth Microdilution
References
- 1. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human hepatoblastoma cells by tetrandrine via caspase-dependent Bid cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine induces apoptosis and triggers a caspase cascade in U2-OS and MG-63 cells through the intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and hazards of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
An In-depth Technical Guide on the Safety, Handling, and Hazards of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, potential hazards, and emergency procedures for this compound (CAS No: 6742-26-3). The information herein is intended to equip laboratory personnel with the necessary knowledge to minimize risks and ensure a safe working environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C13H14O3 | [1][2][3][4] |
| Molecular Weight | 218.25 g/mol | [2][3] |
| Appearance | Liquid or Sticky Oil to Semi-Solid | [5] |
| Melting Point | 33 °C | [1] |
| Boiling Point | 183 °C @ 14 Torr | [1] |
| Flash Point | 146.7 °C | [1] |
| Density | 1.167 g/cm³ | [1] |
| CAS Number | 6742-26-3 | [1][3][4][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| GHS Pictogram | Signal Word | Hazard Statements (H-Statements) |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] |
A related compound, 1,2,3,4-Tetrahydronaphthalene (Tetralin), is also suspected of causing cancer and may be fatal if swallowed and enters airways.[6][7] While this specific hazard is not listed for the ethyl carboxylate derivative, caution is advised due to structural similarities.
Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Male Rats | Oral | 2860 mg/kg bw | [8] |
| LD50 | Male Rabbits | Dermal | 16,800 mg/kg bw | [8] |
| LC50 | Danio rerio (zebra fish) | - | 3.2 mg/l (96 h) | |
| EC50 | Daphnia magna (Water flea) | - | 9.5 mg/l (48 h) | |
| ErC50 | Desmodesmus subspicatus (green algae) | - | 11 mg/l (72 h) |
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is crucial when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following minimum PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton).[7]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.
General Handling Procedures
-
Ventilation: Always handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of aerosols.[1]
-
Avoiding Contact: Avoid contact with skin and eyes.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1]
-
Electrostatic Discharge: Prevent fire caused by electrostatic discharge.[1] Grounding of equipment is recommended.[9][10]
-
Peroxide Formation: The related compound, Tetralin, may form explosive peroxides.[6][11] It is prudent to assume this compound may also form peroxides. Check for peroxides before heating or distillation.[10]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][11]
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][10]
Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] Do not let the product enter drains.[6]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[11]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[11] |
| Eye Contact | Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11] If eye irritation persists, get medical advice/attention.[11] |
| Ingestion | Do NOT induce vomiting.[6][10] Clean mouth with water and drink plenty of water afterwards.[11] Immediately call a POISON CENTER or doctor.[6] |
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows.
Caption: General laboratory workflow for handling the compound.
Caption: Step-by-step procedure for managing a chemical spill.
Caption: Decision-making process for first aid after exposure.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 6742-26-3 [smolecule.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 6742-26-3 [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The described method is based on the robust and widely utilized Dieckmann condensation reaction, offering a reliable pathway for obtaining this valuable tetralone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a versatile bicyclic β-keto ester that serves as a crucial building block in the synthesis of more complex organic molecules. Its structural motif is found in a variety of biologically active compounds. The synthesis of this intermediate is, therefore, of significant interest to the medicinal and organic chemistry communities. The protocol detailed herein follows a well-established synthetic route involving an intramolecular Dieckmann condensation of a suitable diester precursor.
Reaction Scheme
The overall synthetic strategy involves a two-step process starting from commercially available reagents. The first step is the formation of a diester intermediate, followed by an intramolecular cyclization via Dieckmann condensation to yield the target compound.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established literature procedures for Dieckmann condensation reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Diethyl adipate | Reagent | Sigma-Aldrich |
| Sodium metal | ACS reagent | Sigma-Aldrich |
| Absolute Ethanol | Anhydrous | J.T. Baker |
| Toluene | Anhydrous | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid | ACS reagent | VWR |
| Saturated sodium chloride solution | - | Prepared in-house |
| Anhydrous magnesium sulfate | - | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
Step 1: Preparation of the Sodium Ethoxide Solution
-
In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol.
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation.
-
Allow the sodium to react completely to form a solution of sodium ethoxide.
Step 2: Dieckmann Condensation
-
To the freshly prepared sodium ethoxide solution, add 50.5 g (0.25 mol) of diethyl adipate dropwise from the dropping funnel over a period of 30 minutes while stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Isolation
-
Pour the cooled reaction mixture into a mixture of 200 g of crushed ice and 25 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with two 100 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product is purified by vacuum distillation. Collect the fraction boiling at 140-142 °C at 10 mmHg.
Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 6742-26-3 |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 140-142 °C at 10 mmHg |
| Theoretical Yield | 43.5 g |
| Expected Yield | 70-80% |
| ¹H NMR (CDCl₃, ppm) | δ 1.25 (t, 3H), 2.20-2.50 (m, 2H), 2.80-3.10 (m, 2H), 3.60 (t, 1H), 4.20 (q, 2H), 7.10-7.50 (m, 3H), 8.00 (d, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 14.1, 27.9, 29.7, 54.1, 61.5, 126.7, 127.8, 128.7, 132.8, 133.5, 143.8, 169.5, 193.2 |
| IR (neat, cm⁻¹) | 2980, 1735, 1685, 1600, 1450, 1250 |
Logical Workflow of the Synthesis
The synthesis follows a logical progression from starting materials to the final purified product. The key transformation is the base-catalyzed intramolecular cyclization of the diester.
Figure 2. Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Sodium metal is highly reactive with water and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction is exothermic; appropriate cooling measures should be readily available.
This detailed protocol provides a reliable method for the synthesis of this compound, a key building block for further synthetic endeavors in pharmaceutical and chemical research.
Synthesis of 2-Ethoxycarbonyl-1-tetralone: A Detailed Protocol Involving Friedel-Crafts Acylation
Application Note: The synthesis of 2-ethoxycarbonyl-1-tetralone, a valuable intermediate in the development of various pharmaceutical compounds, is presented. This protocol outlines a robust two-step synthetic route commencing with the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid to yield the key intermediate, 1-tetralone. Subsequent ethoxycarbonylation at the C-2 position affords the target molecule. This methodology provides a reliable pathway for researchers and scientists engaged in medicinal chemistry and drug development.
Key Reaction Parameters
The following table summarizes the quantitative data for the two key reactions in the synthesis of 2-ethoxycarbonyl-1-tetralone.
| Reaction Step | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Intramolecular Friedel-Crafts Acylation | 4-Phenylbutyric acid, Thionyl chloride, Aluminum chloride | Carbon disulfide | Reflux | 10 minutes | 74-91[1] |
| 1. Intramolecular Friedel-Crafts Acylation (Alternative) | 4-Phenylbutyric acid, Methanesulfonic acid | None | 85-100 | 1 hour | Not specified |
| 2. Ethoxycarbonylation | 1-Tetralone, Sodium hydride, Diethyl carbonate | Benzene | Reflux | 3-4 hours | ~90 (by analogy) |
Experimental Protocols
Step 1: Synthesis of 1-Tetralone via Intramolecular Friedel-Crafts Acylation
This procedure involves the cyclization of 4-phenylbutyric acid to form 1-tetralone. Two common methods are presented below.
Method A: Using Thionyl Chloride and Aluminum Chloride [1]
-
Preparation of 4-Phenylbutyroyl Chloride: In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, combine 4-phenylbutyric acid (0.2 mole) and thionyl chloride (0.27 mole). Heat the mixture gently on a steam bath until the acid melts. The reaction is allowed to proceed without external heating for 25-30 minutes, or until the evolution of hydrogen chloride ceases. Warm the mixture on the steam bath for an additional 10 minutes.
-
Friedel-Crafts Cyclization: Cool the flask and add carbon disulfide (175 mL). Cool the resulting solution in an ice bath. Add aluminum chloride (0.23 mole) in one portion and immediately connect the flask to the reflux condenser. After the initial vigorous evolution of hydrogen chloride subsides, warm the mixture slowly to its boiling point on a steam bath. Maintain the reflux for 10 minutes to complete the reaction.
-
Work-up and Purification: Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice. Add 25 mL of concentrated hydrochloric acid. Transfer the mixture to a larger flask and perform steam distillation. The carbon disulfide will distill first, followed by the 1-tetralone. Separate the oily product and extract the aqueous layer with benzene (3 x 100 mL). Combine the organic layers, remove the solvent under reduced pressure, and distill the residue to yield pure 1-tetralone.
Method B: Using Methanesulfonic Acid [2]
-
Reaction Setup: To a 5-mL conical vial equipped with a magnetic spin vane and a condenser, add methanesulfonic acid (1.5 mL).
-
Reaction: Heat the acid to 85-100°C with stirring. Once the temperature is reached, add 4-phenylbutyric acid (220 mg) and continue stirring at reflux for one hour.
-
Work-up and Purification: After one hour, cool the reaction mixture and add it to a test tube containing 5.0 mL of ice-cold water. Extract the aqueous layer twice with diethyl ether (3 mL each). The combined organic layers can then be dried and the solvent evaporated to yield 1-tetralone.
Step 2: Synthesis of 2-Ethoxycarbonyl-1-tetralone
This procedure details the introduction of the ethoxycarbonyl group at the 2-position of 1-tetralone.
-
Preparation: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend sodium hydride (0.85 mole, oil-free) in dry benzene (400 mL). Add diethyl carbonate (0.6 mole).
-
Reaction: Heat the mixture to reflux. Add a solution of 1-tetralone (0.3 mole) in dry benzene (100 mL) dropwise over a period of 3-4 hours. After the addition is complete, continue to reflux for an additional 15-20 minutes, or until the evolution of hydrogen ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously add glacial acetic acid (60 mL) dropwise. Add ice-cold water (approximately 200 mL) dropwise with stirring until all the solid material dissolves. Separate the benzene layer and extract the aqueous layer with benzene (3 x 100 mL). Wash the combined benzene extracts with cold water (3 x 100 mL). Remove the benzene by distillation at atmospheric pressure, followed by the removal of excess diethyl carbonate under reduced pressure with gentle heating. The crude product can be purified by vacuum distillation to afford 2-ethoxycarbonyl-1-tetralone.
Visualizations
Caption: Overall synthetic workflow for 2-ethoxycarbonyl-1-tetralone.
References
Application of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in organic synthesis.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a versatile bicyclic β-keto ester that serves as a valuable building block in organic synthesis. Its unique structure, featuring a tetralone core functionalized with an ethyl ester, provides a scaffold for the synthesis of a wide range of complex molecules and heterocyclic compounds.[1][2] The presence of both a ketone and an ester group allows for a variety of chemical transformations, making it a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The tetralin framework is a common motif in numerous bioactive natural products and synthetic drugs, underscoring the importance of this compound in medicinal chemistry.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [1][3][4] |
| Molecular Weight | 218.25 g/mol | [1][3] |
| Melting Point | 33 °C | [4] |
| Boiling Point | 183 °C @ 14 Torr | [4] |
| Density | 1.167 g/cm³ | [4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 6742-26-3 | [3][4] |
Spectroscopic Data
| Spectroscopy | Data |
| Infrared (IR) | ~1700 cm⁻¹ (strong, C=O stretch of ketone and ester), ~1250 cm⁻¹ (C-O ester stretch)[1] |
| ¹H NMR (600 MHz, CDCl₃) | δ 1.30 (t, 3H, CH₃), 2.50–3.10 (m, 4H, cyclohexenone CH₂), 4.20 (q, 2H, OCH₂), 7.20–7.80 (m, 4H, aromatic H)[1] |
| ¹³C NMR | δ 14.1 (CH₃), 28.5–35.0 (cyclohexenone CH₂), 61.5 (OCH₂), 172.5 (ester C=O), 207.0 (ketone C=O)[1] |
| Mass Spectrometry (MS) | m/z 218 (molecular ion), 170 (loss of -OEt), 174 (loss of CO₂)[1] |
Applications in Organic Synthesis
This compound is a versatile starting material for various organic transformations, including the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Synthesis of Tetrahydropyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidinones (DHPMs) and their derivatives. These compounds are known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The β-keto ester functionality of this compound makes it an ideal substrate for this reaction.
Experimental Protocol: Synthesis of Ethyl 4-Aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fused with a Tetrahydronaphthalene Ring
This protocol describes a general procedure for the synthesis of tetrahydropyrimidine derivatives using this compound, an aromatic aldehyde, and urea in the presence of a catalytic amount of acid.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.18 g) in 30 mL of ethanol.
-
To this solution, add the substituted aromatic aldehyde (10 mmol) and urea (15 mmol, 0.90 g).
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and then purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain the desired tetrahydropyrimidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data Summary (Hypothetical Yields Based on Similar Reactions):
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate fused with tetrahydronaphthalene | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate fused with tetrahydronaphthalene | 88 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate fused with tetrahydronaphthalene | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate fused with tetrahydronaphthalene | 82 |
Ketone Reduction
The ketone functionality can be selectively reduced to a hydroxyl group, opening pathways to a different class of derivatives.[1]
Experimental Protocol: Reduction of this compound
This protocol outlines the reduction of the ketone group to a secondary alcohol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (10 mmol, 2.18 g) in 50 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (5 mmol, 0.19 g) in small portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 50 mL of water to the residue and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Visualizations
Caption: Workflow for the Biginelli reaction.
Caption: Synthetic pathways from the title compound.
References
Application Notes and Protocols: Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (EOTC) as a versatile building block in the synthesis of pharmaceutical agents. The inherent structural features of EOTC, namely the α-tetralone core, make it a valuable scaffold for the development of various therapeutic compounds, most notably inhibitors of monoamine oxidase (MAO).
Introduction
This compound is a bicyclic keto-ester that serves as a key intermediate in organic synthesis.[1] Its tetralone moiety is a recognized pharmacophore present in numerous bioactive molecules and approved pharmaceuticals.[2] The reactivity of the ketone and the ester functionalities allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery.[1]
Application in the Synthesis of Monoamine Oxidase (MAO) Inhibitors
The α-tetralone scaffold is a well-established framework for the design of potent and selective monoamine oxidase (MAO) inhibitors.[2] MAO enzymes are crucial targets in the treatment of neurodegenerative disorders and depression. Specifically, MAO-B inhibitors are used in the management of Parkinson's disease, while MAO-A inhibitors are employed as antidepressants.
Derivatives of the α-tetralone core have demonstrated high inhibitory potency against both MAO-A and MAO-B, often with selectivity for one isoform over the other. This selectivity is typically governed by the nature and position of substituents on the tetralone ring system.
Quantitative Data: MAO Inhibition by α-Tetralone Derivatives
The following table summarizes the in vitro inhibitory activity of various α-tetralone derivatives against human MAO-A and MAO-B. This data highlights the potential for developing highly potent and selective inhibitors based on this scaffold.
| Compound ID | R Group | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |
| 1 | H | >10000 | 78 | >128 |
| 2 | 6-benzyloxy | 792 | 25 | 31.7 |
| 3 | 6-(3-iodobenzyloxy) | 1290 | 4.5 | 287 |
| 4 | 6-(3-cyanobenzyloxy) | 24 | 78 | 0.31 |
| 5 | 7-benzyloxy | 120 | 12 | 10 |
| 6 | 7-(4-fluorobenzyloxy) | 150 | 8 | 18.75 |
Data compiled from published studies. The specific compounds are derivatives of the core α-tetralone structure and do not directly represent EOTC but illustrate the potential of the scaffold.
Experimental Protocols
Protocol 1: Reduction of the Ketone Moiety
The ketone group of EOTC can be selectively reduced to the corresponding alcohol, which can serve as a precursor for further functionalization.
Reaction: this compound to Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of the Ketone Moiety
Reductive amination of the ketone functionality is a key step in the synthesis of many amine-containing pharmaceuticals, including the antidepressant Sertraline, which features a tetralone-derived core.
Reaction: this compound to Ethyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine, benzylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Logical Workflow for Pharmaceutical Synthesis from EOTC
Caption: Synthetic pathways from EOTC to pharmaceutical intermediates.
Signaling Pathway of MAO-B Inhibitors in Parkinson's Disease
Caption: Mechanism of action of MAO-B inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical candidates. Its α-tetralone core is particularly amenable to the development of potent and selective MAO inhibitors for the treatment of neurological disorders. The protocols and data presented herein provide a foundation for researchers to explore the rich medicinal chemistry of this scaffold and to develop novel therapeutic agents. Further investigation into the diverse reactivity of EOTC is warranted to fully exploit its potential in drug discovery.
References
Experimental protocol for the reduction of the ketone in 2-ethoxycarbonyl-1-tetralone.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the reduction of the ketone in 2-ethoxycarbonyl-1-tetralone to the corresponding alcohol, 2-ethoxycarbonyl-1-tetralol. The primary reducing agent discussed is sodium borohydride (NaBH₄), a mild and selective reagent suitable for this transformation. This protocol emphasizes the diastereoselectivity of the reduction, yielding a mixture of cis and trans isomers. A comprehensive methodology, data presentation, and a visual workflow are included to facilitate replication and adaptation in a laboratory setting.
Introduction
The reduction of cyclic ketones, particularly those with adjacent stereocenters, is a fundamental transformation in organic synthesis, often pivotal in the construction of complex molecular architectures found in natural products and pharmaceutical agents. 2-Ethoxycarbonyl-1-tetralone is a valuable intermediate, and its reduction to 2-ethoxycarbonyl-1-tetralol introduces a new chiral center, leading to the formation of diastereomers. The stereochemical outcome of this reduction is of significant interest as the biological activity of the final compounds can be highly dependent on their stereochemistry. Sodium borohydride is a commonly employed reducing agent for ketones due to its operational simplicity and chemoselectivity, typically not affecting ester functionalities under mild conditions.[1] This protocol details the use of sodium borohydride in a protic solvent for the efficient and diastereoselective reduction of 2-ethoxycarbonyl-1-tetralone.
Data Presentation
The reduction of 2-ethoxycarbonyl-1-tetralone with sodium borohydride yields a mixture of cis- and trans-2-ethoxycarbonyl-1-tetralol. The diastereomeric ratio is influenced by the steric hindrance of the ethoxycarbonyl group, which directs the hydride attack to the less hindered face of the ketone. Generally, such reductions favor the formation of the cis isomer.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Ethanol | 0 to 25 | 2 | >90 | ~85:15 |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 2 | >90 | ~80:20 |
Note: The provided data is representative for the reduction of α-substituted cyclic ketones and should be confirmed by experimental analysis for this specific substrate.
Experimental Protocol
Materials and Equipment
-
2-ethoxycarbonyl-1-tetralone
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (or Methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxycarbonyl-1-tetralone (1.0 eq) in anhydrous ethanol (10-15 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes. Vigorous gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approximately 25 °C) for 2 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ketone.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane two more times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the reduction of 2-ethoxycarbonyl-1-tetralone.
Signaling Pathway (Reaction Mechanism)
References
Application Notes and Protocols for the Preparation of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic derivatives from Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This versatile starting material, possessing a β-keto ester functionality, serves as a valuable scaffold for the generation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on key chemical transformations, including condensation and cyclization reactions, to yield pyrazole, dihydropyridine, and Knoevenagel condensation products.
Synthesis of Pyrazolo[4,3-c]tetralone Derivatives
The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazole-fused heterocyclic systems. These compounds are of significant interest due to their wide range of reported biological activities, including antimicrobial and anticancer properties.[1][2][3][4]
Experimental Protocol: Reaction with Hydrazine Hydrate
This protocol describes the synthesis of a pyrazolo-tetralone derivative through the condensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL).
-
To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise with stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystalline product by suction filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure pyrazolo-tetralone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Quantitative Data:
| Derivative | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pyrazolo[4,3-c]tetralone | Hydrazine hydrate | Ethanol | 4-6 | 75-85 | Adapted from[5] |
Synthetic Workflow:
Caption: Workflow for the synthesis of pyrazolo-tetralone derivatives.
Synthesis of Tetralone-Fused Dihydropyridine Derivatives via Hantzsch Reaction
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridine (DHP) derivatives.[6][7] These compounds are well-known for their activity as calcium channel blockers and are used in the treatment of cardiovascular diseases.[8][9][10] By using a cyclic β-keto ester like this compound, novel tetralone-fused dihydropyridines with potential calcium channel modulating activity can be synthesized.
Experimental Protocol: Hantzsch-like Condensation
This protocol is adapted from the synthesis of similar fused dihydropyridine systems and can be applied to this compound.[11]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
n-Butanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), the desired aromatic aldehyde (10 mmol), and ammonium acetate (20 mmol, 2 equivalents).
-
Add n-butanol or ethanol (40 mL) as the solvent.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid product is expected to precipitate.
-
Collect the precipitate by suction filtration and wash it with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure tetralone-fused dihydropyridine derivative.
-
Dry the purified product under vacuum.
-
Characterize the structure of the synthesized compound using spectroscopic methods.
Quantitative Data:
| Derivative | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Aryl-tetralone-fused dihydropyridine | Aromatic Aldehyde | n-Butanol | 3-5 | 60-75 | Adapted from[11] |
Logical Relationship of the Hantzsch Reaction:
Caption: Components of the Hantzsch-like synthesis of tetralone-fused dihydropyridines.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or a ketone.[12][13] This reaction, when applied to this compound, can be used to introduce an arylidene moiety at the active methylene position, leading to the formation of α,β-unsaturated compounds which are valuable intermediates for further synthetic transformations.
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)
-
Piperidine or Pyrrolidine (as catalyst)
-
Ethanol or Toluene
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (10 mmol) and the aromatic aldehyde (11 mmol, 1.1 equivalents).
-
Add ethanol (50 mL) as the solvent.
-
Add a catalytic amount of piperidine or pyrrolidine (0.5-1 mmol).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. If using toluene as a solvent, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Knoevenagel condensation product.
-
Characterize the purified product by spectroscopic methods.
Quantitative Data:
| Derivative | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-(Arylidene)-1-oxo-tetralone | Aromatic Aldehyde | Piperidine | Ethanol | 2-4 | 80-90 | General Protocol[14][15] |
Signaling Pathway Visualization:
The tetralone-fused dihydropyridine derivatives synthesized via the Hantzsch reaction are known to act as L-type calcium channel blockers.[9] The mechanism of action involves the binding of these compounds to the α1 subunit of the L-type calcium channel, which inhibits the influx of extracellular Ca²⁺ into the cell. This leads to smooth muscle relaxation and a decrease in blood pressure.
Caption: Mechanism of action of tetralone-fused dihydropyridine derivatives as calcium channel blockers.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1,2,4]triazines and Thieno[2,3-b]pyridine Derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Binding mechanism investigations guiding the synthesis of novel condensed 1,4-dihydropyridine derivatives with L-/T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 12. 1,4-Dihydropyridine derivatives with T-type calcium channel blocking activity attenuate inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. jocpr.com [jocpr.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Characterization of 2-Ethoxycarbonyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-ethoxycarbonyl-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-ethoxycarbonyl-1-tetralone by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
Table 1: ¹H and ¹³C NMR Spectral Data for a closely related compound, 2-methoxycarbonyl-6-methoxy-1-tetralone. [1] (Note: Data for the exact title compound was not available in the search results. The following data for a structurally similar compound is provided as a reference.)
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.50– 7.48 (m, 2H) | 197.5 |
| 7.15 (dd, J = 8.5, 2.8 Hz, 1H) | 159.8 |
| 4.95 (dd, J = 7.3, 3.8 Hz, 1H) | 138.0 |
| 3.85 (s, 3H) | 132.4 |
| 3.00–2.89 (m, 1H) | 128.9 |
| 2.64–2.54 (m, 1H) | 122.0 |
| 2.43–2.33 (m, 1H) | 109.5 |
| 2.25–2.11 (m, 1H) | 67.5 |
| 55.7 | |
| 34.9 | |
| 32.2 |
Experimental Protocol
1.1. Sample Preparation:
- Weigh approximately 5-10 mg of 2-ethoxycarbonyl-1-tetralone.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
1.2. Instrumentation and Data Acquisition:
- Use a 300 MHz (or higher) NMR spectrometer.
- Tune and shim the instrument to ensure a homogeneous magnetic field.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
1.3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Assign the peaks based on their chemical shifts, coupling patterns, and integration values.
Visualization
Caption: Workflow for NMR analysis of 2-ethoxycarbonyl-1-tetralone.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of 2-ethoxycarbonyl-1-tetralone. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and identification.
Data Presentation
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a related compound. [1] (Note: Data for the exact title compound was not available. The following data for a structurally similar compound is provided as a reference.)
| Ionization Mode | Calculated m/z for C₁₁H₁₂O₃ [M]⁺ | Found m/z |
| EI | 192.0786 | 192.0784 |
Table 3: GC-MS Data for 2-Acetyl-1-tetralone (a related compound). [2]
| Parameter | Value |
| NIST Number | 340702 |
| Library | Main library |
| Top Peak (m/z) | 145 |
| 2nd Highest (m/z) | 115 |
| 3rd Highest (m/z) | 188 |
Experimental Protocol
2.1. High-Resolution Mass Spectrometry (HRMS):
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Data Acquisition: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Acquire the mass spectrum in the appropriate mass range.
- Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the expected molecular formula of 2-ethoxycarbonyl-1-tetralone (C₁₃H₁₄O₃).
2.2. Gas Chromatography-Mass Spectrometry (GC-MS):
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
- GC Conditions:
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
- Injection Volume: 1 µL
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.
- Data Analysis: Identify the peak corresponding to 2-ethoxycarbonyl-1-tetralone in the total ion chromatogram. Analyze the corresponding mass spectrum and compare it with library data if available.
Visualization
Caption: General workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 2-ethoxycarbonyl-1-tetralone and for quantitative analysis. Chiral HPLC can be used to resolve enantiomers if applicable.
Data Presentation
Table 4: HPLC Conditions for Analysis of Tetralone Derivatives. [3][4]
| Parameter | Condition 1 (Chiral) [3] | Condition 2 (RP-HPLC) [4] |
| Column | Chirobiotic R, T, or V | Wakosile C18 |
| Mobile Phase | Hexane:Ethanol:Triethylamine (12:8:0.01, v/v/v) | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1-2 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 272 nm |
Experimental Protocol
3.1. Sample and Mobile Phase Preparation:
- Sample: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
- Mobile Phase: Prepare the mobile phase as specified (e.g., Acetonitrile:Water). Degas the mobile phase using sonication or vacuum filtration.
3.2. Instrumentation and Data Acquisition:
- Use an HPLC system equipped with a suitable pump, autosampler, column oven, and UV detector.
- Install the appropriate column (e.g., C18 for reverse-phase).
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Set the column temperature (e.g., 30 °C).
- Inject a defined volume of the sample solution (e.g., 10 µL).
- Run the analysis for a sufficient time to allow for the elution of the compound of interest and any impurities.
3.3. Data Analysis:
- Identify the peak corresponding to 2-ethoxycarbonyl-1-tetralone based on its retention time.
- Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
- For quantitative analysis, create a calibration curve using standards of known concentrations.
Visualization
Caption: Workflow for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2-ethoxycarbonyl-1-tetralone, such as the carbonyl (C=O) groups of the ketone and the ester, and the aromatic C-H bonds.
Data Presentation
Table 5: Expected FTIR Absorption Bands for 2-Ethoxycarbonyl-1-tetralone.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| Ketone C=O stretch | ~1685 |
| Ester C=O stretch | ~1735 |
| C-O stretch | 1300 - 1000 |
Experimental Protocol
4.1. Sample Preparation:
- Neat (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (Solid): If the sample is solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
4.2. Data Acquisition:
- Place the sample in the FTIR spectrometer.
- Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
- Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.
4.3. Data Analysis:
- The instrument software will automatically ratio the sample spectrum against the background spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualization
Caption: Workflow for FTIR analysis.
References
- 1. rsc.org [rsc.org]
- 2. 2-Acetyl-1-tetralone | C12H12O2 | CID 86527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Abstract
This application note provides a comprehensive guide for the determination of purity for pharmaceutical compounds using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of drug substances and products.[1][2] This document outlines a detailed protocol for method development, validation, and sample analysis, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3] It includes procedures for system suitability testing, forced degradation studies, and the establishment of validation parameters such as specificity, linearity, accuracy, precision, and robustness.[2][4]
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances and products.[5] Purity analysis by HPLC is a critical quality control measure to identify and quantify impurities, which can be process-related, degradation products, or contaminants.[6][7] The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug.[1] Therefore, a robust and validated HPLC method is essential for ensuring that the purity of a pharmaceutical compound meets the stringent requirements of regulatory agencies.[8][9]
This application note details a reversed-phase HPLC (RP-HPLC) method, which is a common and versatile approach for the separation of a wide range of pharmaceutical compounds from their potential impurities.[1] The principle of RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: Active Pharmaceutical Ingredient (API) reference standard and test sample.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Buffers: HPLC grade water, potassium dihydrogen phosphate, and orthophosphoric acid for pH adjustment.[1]
-
Forced Degradation Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).[10]
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1][6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used. The choice of the column is a critical factor in achieving the desired separation.[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: The wavelength at which the analyte shows maximum absorbance.[1]
-
Injection Volume: Typically 10-20 µL.
-
Data Acquisition: A chromatography data station for system control, data acquisition, and processing.[1]
Preparation of Solutions
-
Buffer Preparation (Example: Phosphate Buffer, pH 3.0): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.[1]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic modifier in the desired ratio. Degas the mobile phase before use.
-
Diluent: A mixture of the mobile phase components is often used as a diluent to ensure peak shape integrity.
-
Standard Solution Preparation: Accurately weigh a suitable amount of the API reference standard and dissolve it in the diluent to a known concentration (e.g., 100 µg/mL).[1]
-
Sample Solution Preparation: Accurately weigh the test sample and dissolve it in the diluent to the same concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[1]
System Suitability Testing (SST)
Before initiating any analysis, it is imperative to verify the performance of the chromatographic system.[4][11] This is achieved by performing a System Suitability Test (SST).[4] The SST ensures that the system is adequate for the intended analysis.[4][11] A standard solution is injected multiple times (typically five or six replicate injections), and the parameters listed in Table 1 are evaluated against predefined acceptance criteria.[4][12]
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method.[3][5] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.[3][13] The API is subjected to stress conditions such as acid, base, oxidation, heat, and light.[5] The goal is to achieve 5-20% degradation of the API.[13]
-
Acid Degradation: Incubate the sample solution with 0.1 M HCl.
-
Base Degradation: Incubate the sample solution with 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
After exposure, the stressed samples are analyzed by HPLC to separate the API from any degradation products. Peak purity analysis using a PDA detector is crucial to ensure that the main peak is free from co-eluting impurities.[6][13]
Method Validation
The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14] The key validation parameters are summarized in Table 2.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[14] This is demonstrated through forced degradation studies and by checking for interference from a blank (diluent) at the retention time of the analyte.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[15] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. The mean recovery should typically be within 98.0% to 102.0%.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should be ≤ 2%.[12]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[2][14] LOD is often determined at a signal-to-noise ratio of 3:1, while LOQ is at a ratio of 10:1.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.
Data Presentation
Quantitative data from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0[12] |
| Theoretical Plates (N) | N ≥ 2000 |
| Repeatability (%RSD of Peak Area) | %RSD ≤ 2.0% for n≥5 injections[12] |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting peak[12] |
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999[9] |
| Accuracy | Mean recovery between 98.0% and 102.0%[9] |
| Precision (Repeatability) | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10[2] |
| Robustness | %RSD of results should be within acceptable limits after minor variations. |
Table 3: Example of a Purity Analysis Report
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 2.54 | 15,234 | 0.08 |
| 2 | 4.89 (API) | 18,987,456 | 99.72 |
| 3 | 6.12 | 38,912 | 0.20 |
| Total | 19,041,602 | 100.00 |
Visualizations
Diagrams illustrating the experimental workflow and logical relationships are crucial for understanding the overall process.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logical Flow of HPLC Method Validation.
Conclusion
The HPLC method for purity analysis described in this application note provides a robust and reliable framework for the quality control of pharmaceutical compounds. By following the detailed protocols for method development, validation, and system suitability testing, researchers and scientists can ensure the generation of accurate and reproducible data that meets regulatory expectations. The provided tables and diagrams serve as practical tools for the implementation and documentation of this critical analytical procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. torontech.com [torontech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Large-Scale Synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, two-step procedure for the large-scale synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The synthesis involves the alkylation of diethyl malonate followed by an intramolecular Dieckmann condensation.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 183 °C @ 14 Torr |
| Density | 1.167 g/cm³ |
| Melting Point | 33 °C |
| CAS Number | 6742-26-3 |
Overall Synthesis Workflow
The synthesis is a two-step process, starting with the preparation of the precursor, Diethyl 2-(2-phenylethyl)malonate, followed by its intramolecular cyclization to yield the final product.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(2-phenylethyl)malonate
This procedure details the alkylation of diethyl malonate with (2-bromoethyl)benzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Diethyl malonate | 160.17 | 1.0 | (Specify based on scale) |
| (2-Bromoethyl)benzene | 185.06 | 1.0 | (Specify based on scale) |
| Sodium Ethoxide | 68.05 | 1.05 | (Specify based on scale) |
| Anhydrous Ethanol | 46.07 | - | (Sufficient for reaction) |
| Toluene | 92.14 | - | (For workup) |
| Saturated aq. NH₄Cl | - | - | (For workup) |
| Brine | - | - | (For workup) |
| Anhydrous MgSO₄ | 120.37 | - | (For drying) |
Procedure:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer is charged with anhydrous ethanol.
-
Base Preparation: Sodium ethoxide is carefully added to the anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the sodium ethoxide is completely dissolved.
-
Addition of Diethyl Malonate: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: (2-Bromoethyl)benzene is added dropwise via the dropping funnel, maintaining the reaction temperature below 50 °C. After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between toluene and water. The aqueous layer is extracted with toluene (2x). The combined organic layers are washed with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Diethyl 2-(2-phenylethyl)malonate. The crude product can be purified by vacuum distillation.
Expected Yield: 85-95% Purity: >95% (by GC analysis)
Step 2: Dieckmann Condensation to this compound
This protocol describes the intramolecular cyclization of Diethyl 2-(2-phenylethyl)malonate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Diethyl 2-(2-phenylethyl)malonate | 264.32 | 1.0 | (Specify based on scale) |
| Sodium Ethoxide | 68.05 | 1.1 | (Specify based on scale) |
| Anhydrous Toluene | 92.14 | - | (Sufficient for reaction) |
| 1 M Hydrochloric Acid | - | - | (For workup) |
| Diethyl Ether | 74.12 | - | (For extraction) |
| Saturated aq. NaHCO₃ | - | - | (For washing) |
| Brine | - | - | (For washing) |
| Anhydrous MgSO₄ | 120.37 | - | (For drying) |
Procedure:
-
Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Base Suspension: Sodium ethoxide is suspended in anhydrous toluene.
-
Addition of Precursor: A solution of Diethyl 2-(2-phenylethyl)malonate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to neutralize the mixture (pH ~7). The layers are separated, and the aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Expected Yield: 70-80% Purity: >98% (by HPLC analysis)
Logical Relationship of the Dieckmann Condensation
The core of the second step is the Dieckmann condensation, an intramolecular version of the Claisen condensation.
Caption: Key mechanistic steps of the Dieckmann condensation.
References
Use of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in MAO-B inhibitor studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 1-tetralone scaffold, structurally related to Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, in the research and development of selective monoamine oxidase-B (MAO-B) inhibitors. The 1-tetralone core has been identified as a promising framework for designing potent inhibitors of this key enzyme, which is a significant target in the treatment of neurodegenerative diseases such as Parkinson's disease.[1][2] While direct studies on this compound as a MAO-B inhibitor are not prominent in the literature, its structural similarity to the 1-tetralone moiety makes this class of compounds highly relevant. This document outlines the inhibitory activities of various 1-tetralone derivatives, detailed experimental protocols for assessing MAO-B inhibition, and visual representations of the underlying pathways and workflows.
Data Presentation: In Vitro Inhibitory Activity of 1-Tetralone Derivatives against MAO-A and MAO-B
The following tables summarize the 50% inhibitory concentrations (IC50) of various 1-tetralone derivatives against both MAO-A and MAO-B isoforms. The data highlights the potential for developing selective MAO-B inhibitors based on this scaffold.
Table 1: C6-Substituted α-Tetralone Derivatives [1]
| Compound Name | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | >1000 | 4.5 | >222 |
| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 |
Table 2: C5, C6, and C7-Substituted 1-Tetralone and 1-Tetralol Derivatives [3]
| Compound ID | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| 1a | C5-(2-Phenoxyethoxy)-1-tetralone | >100 | 1.34 | >74.6 |
| 1b | C6-(2-Phenoxyethoxy)-1-tetralone | 1.15 | 0.012 | 95.8 |
| 1c | C7-(2-Phenoxyethoxy)-1-tetralone | 0.623 | 0.0082 | 76.0 |
| 1f | C6-Benzyloxy-1-tetralone | 0.072 | 0.0012 | 60.0 |
| 1h | C7-Benzyloxy-1-tetralone | 0.036 | 0.0011 | 32.7 |
| 1o | C6-Benzyloxy-1-tetralol | 0.135 | 0.0075 | 18.0 |
| 1p | C7-Benzyloxy-1-tetralol | 0.785 | 0.015 | 52.3 |
Experimental Protocols
A widely used method for determining the inhibitory potential of compounds against MAO-A and MAO-B is the kynuramine-based fluorometric assay.[4] Kynuramine is a non-fluorescent substrate for both MAO isoforms, and its oxidative deamination by MAO produces 4-hydroxyquinoline, a highly fluorescent product.[5]
Protocol: In Vitro MAO-B Inhibition Assay using Kynuramine
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Selegiline (a selective MAO-B inhibitor, as a positive control)
-
Test compounds (1-tetralone derivatives)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities
2. Preparation of Solutions:
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH accordingly.
-
Kynuramine Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water. Aliquot and store at -20°C.
-
MAO-B Working Solution: Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to a pre-determined optimal concentration (e.g., 10-20 µg/mL).
-
Test Compound and Control Stock Solutions (10 mM): Dissolve the test compounds and selegiline in DMSO.
-
Serial Dilutions: Prepare serial dilutions of the test compounds and the control inhibitor in potassium phosphate buffer.
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Add 50 µL of potassium phosphate buffer to the "blank" wells.
-
Add 50 µL of the MAO-B working solution to the "control" and "test" wells.
-
Add 25 µL of potassium phosphate buffer to the "control" wells.
-
Add 25 µL of the various concentrations of the test compound or control inhibitor solutions to the "test" wells.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.[5]
-
Initiation of Reaction: Add 25 µL of the kynuramine substrate solution to all wells to start the enzymatic reaction.[5]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
4. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the "blank" wells from the fluorescence readings of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of control well) * 100 ]
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.
Visualizations
Signaling Pathway of MAO-B Catalyzed Kynuramine Oxidation
Caption: MAO-B catalyzed oxidation of kynuramine and its inhibition.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Step-by-step workflow for the kynuramine-based MAO-B inhibition assay.
References
- 1. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three main synthetic routes to obtain this compound are:
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Dieckmann Condensation: An intramolecular Claisen condensation of a diester. This is a common and effective method for forming the cyclic β-keto ester.
-
Stobbe Condensation: A condensation reaction between a succinic ester and a carbonyl compound, which can be adapted to form the tetralone ring system.
-
Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a suitable phenyl-substituted carboxylic acid or its derivative to form the tetralone ring.
Q2: Which synthesis method generally provides the highest yield?
A2: While the yield can vary significantly based on reaction conditions and substrate purity, intramolecular Friedel-Crafts acylation often reports high yields for tetralone synthesis, with some literature citing yields of up to 94.3% for the parent 1-tetralone using specific catalysts.[1] The Dieckmann condensation is also known for good yields, often in the range of 70-85% under optimized conditions. The Stobbe condensation can be effective, but the overall yield might be lower due to the multi-step nature of the sequence required to form the final product.
Q3: What are the most critical parameters to control for a successful synthesis?
A3: Regardless of the method, the following parameters are crucial:
-
Anhydrous Conditions: Many of the reagents, especially the bases (e.g., sodium ethoxide, sodium hydride) and Lewis acids (e.g., AlCl₃), are highly sensitive to moisture. Ensuring all glassware is oven-dried and solvents are anhydrous is critical to prevent side reactions and catalyst deactivation.
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Purity of Starting Materials: The purity of the starting diester, carboxylic acid, or other precursors directly impacts the yield and purity of the final product.
-
Reaction Temperature: Temperature control is vital. Some reactions require cooling to manage exothermic processes, while others need heating to proceed at a reasonable rate.
-
Choice of Base/Catalyst and Solvent: The selection of the appropriate base or catalyst and solvent system is fundamental for optimizing the reaction and minimizing side products.
Troubleshooting Guides
Dieckmann Condensation
This method involves the base-catalyzed intramolecular cyclization of a suitable adipic acid diester.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive base due to moisture. 2. Insufficient base. 3. Low quality of starting diester. 4. Incorrect reaction temperature. | 1. Use freshly prepared or properly stored base. Ensure all solvents and glassware are rigorously dried. 2. Use at least one full equivalent of base, as it is consumed stoichiometrically. 3. Purify the starting diester (e.g., by distillation). 4. Optimize the reaction temperature. The reaction is often run at reflux, but some systems may benefit from lower temperatures to reduce side reactions. |
| Product Hydrolysis (Cleavage of β-ketoester) | Presence of water or hydroxide ions. | 1. Use a non-protic solvent like toluene or THF with a strong, non-hydroxide base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Ensure the workup procedure is performed under acidic conditions to neutralize the base before significant hydrolysis can occur. |
| Formation of Polymeric Byproducts | Intermolecular condensation competing with the desired intramolecular cyclization. | 1. Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to the reaction mixture containing the base. |
Stobbe Condensation
This route typically involves the condensation of a succinic ester with an appropriate benzaldehyde derivative, followed by cyclization.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of the Initial Condensation Product | 1. Self-condensation of the aldehyde. 2. Cannizzaro reaction (for aldehydes without α-hydrogens). 3. Incomplete reaction. | 1. Use a stronger base like potassium tert-butoxide, which can favor the desired Stobbe condensation. 2. This is an inherent side reaction; optimizing temperature and reaction time can help minimize it. 3. Monitor the reaction by TLC. If it stalls, consider adding more base or increasing the temperature. |
| Low Yield in the Cyclization Step | 1. Ineffective cyclizing agent. 2. Decomposition of the Stobbe product at high temperatures. | 1. Polyphosphoric acid (PPA) or strong acids like sulfuric acid are commonly used. The choice and amount may need optimization. 2. Perform the cyclization at the lowest effective temperature and for the minimum time necessary. |
| Formation of Isomeric Products | The initial condensation can sometimes lead to a mixture of (E) and (Z) isomers of the alkylidenesuccinic acid. | While often difficult to control, the isomer ratio can sometimes be influenced by the choice of solvent and base. Purification by chromatography or recrystallization may be necessary. |
Intramolecular Friedel-Crafts Acylation
This method involves the cyclization of a 4-aryl-butyric acid derivative in the presence of a strong acid or Lewis acid.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Deactivated aromatic ring. 2. Inactive Lewis acid catalyst due to moisture. 3. Insufficiently strong acid for cyclization. | 1. This method works best with electron-rich or neutral aromatic rings. Strongly deactivating substituents will hinder the reaction. 2. Use anhydrous Lewis acids and solvents. Handle Lewis acids under an inert atmosphere. 3. A variety of strong acids can be used, including polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent. Zeolite catalysts have also been shown to be effective.[1][2] |
| Formation of Byproducts | 1. Intermolecular acylation. 2. Rearrangement of the acylium ion (less common in acylation than alkylation).[3] | 1. Use high-dilution conditions to favor the intramolecular reaction. 2. This is generally not a major issue in Friedel-Crafts acylation. If suspected, confirm the structure of the product by spectroscopic methods. |
| Difficult Workup and Catalyst Removal | Many Lewis acids (e.g., AlCl₃) require careful quenching and can be difficult to remove completely from the product. | 1. Quench the reaction by slowly adding it to ice water. 2. Consider using solid acid catalysts like zeolites, which can be removed by simple filtration.[1][2] |
Data Presentation
Table 1: Comparison of Typical Yields for Tetralone Synthesis via Different Methods
| Synthetic Method | Catalyst/Base | Solvent | Typical Yield (%) | Reference |
| Dieckmann Condensation (of diethyl adipate) | Sodium Ethoxide | Toluene | 82 | [4] |
| Dieckmann Condensation (of diethyl adipate) | Sodium Hydride | Toluene | 72 | [4] |
| Intramolecular Friedel-Crafts Acylation (of 4-phenylbutyric acid) | H-Beta Zeolite | - | 81.2 | [2] |
| Intramolecular Friedel-Crafts Acylation (of 4-phenylbutyric acid) | Modified Zeolite H-BEA | - | 94.3 | [1] |
Note: Yields are for analogous tetralone syntheses and may vary for the specific target molecule.
Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation (Adapted)
This protocol is adapted from general procedures for Dieckmann condensation.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reaction Setup: Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to anhydrous toluene in the flask. Heat the mixture to 80-90 °C to dissolve the NaH.
-
Addition of Diester: Slowly add a solution of diethyl 2-phenyladipate (1.0 eq.) in anhydrous toluene via the dropping funnel over 2-3 hours to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation (Adapted)
This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylation.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet, add 4-phenyl-1,2-dicarboxylic acid monoethyl ester (1.0 eq.).
-
Thionyl Chloride Addition: Add thionyl chloride (2-3 eq.) and a catalytic amount of DMF. Heat the mixture at reflux for 1-2 hours to form the corresponding acid chloride.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Cyclization: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane or nitrobenzene. Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization to yield the final product.
Visualizations
Caption: Workflow for Dieckmann Condensation.
References
Common side products in the synthesis of 2-ethoxycarbonyl-1-tetralone.
Welcome to the technical support center for the synthesis of 2-ethoxycarbonyl-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving issues in the synthesis of 2-ethoxycarbonyl-1-tetralone, primarily achieved through the Dieckmann condensation of diethyl 2-phenyladipate.
FAQ 1: What are the most common side products in the synthesis of 2-ethoxycarbonyl-1-tetralone?
The synthesis of 2-ethoxycarbonyl-1-tetralone via the Dieckmann condensation, an intramolecular Claisen condensation, can be accompanied by the formation of several side products.[1] The most prevalent of these are:
-
Intermolecular Condensation Products (Dimers and Polymers): Instead of the desired intramolecular cyclization, the enolate of one diethyl 2-phenyladipate molecule can react with another molecule, leading to the formation of dimers or higher molecular weight polymers. This is particularly problematic at high concentrations.
-
Hydrolysis Product (1-Tetralone-2-carboxylic acid): If water is present in the reaction mixture, the ethoxycarbonyl group of the product can be hydrolyzed to a carboxylic acid.
-
Decarboxylation Product (1-Tetralone): The intermediate β-keto acid from hydrolysis is unstable and can readily lose carbon dioxide upon heating or under acidic/basic conditions to yield 1-tetralone.[2]
-
Products from Incomplete Reaction: Unreacted starting material, diethyl 2-phenyladipate, may also be present if the reaction does not go to completion.
FAQ 2: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields are a common challenge and can often be attributed to reaction conditions that favor the formation of side products. Here are the primary factors to consider for troubleshooting:
-
Concentration of the Substrate: High concentrations of the starting diester can promote intermolecular reactions. It is advisable to use high-dilution conditions to favor the intramolecular cyclization.
-
Purity of Reagents and Solvent: The presence of moisture in the solvent or reagents can lead to hydrolysis of the ester and the base. Ensure all solvents (e.g., toluene, THF) are rigorously dried and reagents are of high purity. Anhydrous conditions are crucial.
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Choice and Amount of Base: The selection of the base is critical. While sodium ethoxide is commonly used, other bases like sodium hydride or potassium tert-butoxide can also be effective.[2] It is important to use at least one full equivalent of the base, as the product β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[1]
-
Reaction Temperature: The optimal temperature will depend on the solvent and base used. While some reactions require heating to proceed at a reasonable rate, excessive heat can promote side reactions, including decarboxylation. It is recommended to monitor the reaction progress closely.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, might increase the formation of degradation products.
Troubleshooting Guide: Identifying and Minimizing Side Products
This guide provides a systematic approach to identifying and addressing the formation of common side products.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High molecular weight, viscous material in the crude product | Intermolecular condensation (dimerization/polymerization) | - Reduce Concentration: Perform the reaction under high-dilution conditions by slowly adding the diester to the base suspension. - Optimize Base Addition: Ensure the base is well-dispersed and the addition of the diester is slow and uniform. |
| Presence of a more polar spot on TLC, acidic crude product | Hydrolysis to 1-tetralone-2-carboxylic acid | - Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify Reagents: Use freshly distilled solvents and high-purity starting materials. |
| Detection of 1-tetralone in the product mixture (e.g., by GC-MS or NMR) | Decarboxylation of the hydrolyzed product | - Maintain Anhydrous Conditions: As this is a subsequent reaction to hydrolysis, preventing water contamination is the primary solution. - Control Temperature: Avoid excessive heating during the reaction and work-up to minimize decarboxylation. |
| Significant amount of starting material remaining after the reaction | Incomplete reaction | - Check Base Activity: Ensure the base is not old or deactivated. Use a fresh batch if necessary. - Increase Reaction Time/Temperature: Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature. - Verify Stoichiometry: Confirm that at least one equivalent of active base is being used. |
Data Presentation
| Base | Solvent | Temperature | Yield of Cyclized Product (%) |
| Sodium Ethoxide | Toluene | Reflux | ~80 |
| Sodium Hydride | Toluene | Reflux | ~70-75 |
| Potassium t-Butoxide | Toluene | Reflux | ~85-90 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 2-Ethoxycarbonyl-1-tetralone via Dieckmann Condensation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Diethyl 2-phenyladipate
-
Sodium ethoxide (or another suitable base like sodium hydride or potassium tert-butoxide)
-
Anhydrous toluene (or another suitable aprotic solvent like THF)
-
Anhydrous ethanol (for quenching if using sodium metal)
-
Dilute hydrochloric acid (for work-up)
-
Diethyl ether or ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Base Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the chosen base (e.g., 1.1 equivalents of sodium ethoxide) and suspend it in anhydrous toluene.
-
Addition of Diester: Dissolve diethyl 2-phenyladipate (1 equivalent) in anhydrous toluene. Add this solution dropwise from the dropping funnel to the stirred suspension of the base over a period of 1-2 hours. To favor intramolecular cyclization, it is crucial to maintain a low concentration of the diester in the reaction mixture.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 110°C for toluene) and maintain it for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6). Be cautious as this may be exothermic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-ethoxycarbonyl-1-tetralone.
Visualization
Caption: Troubleshooting workflow for the synthesis of 2-ethoxycarbonyl-1-tetralone.
Caption: Desired and side reaction pathways in the synthesis of 2-ethoxycarbonyl-1-tetralone.
References
Optimizing reaction conditions for the cyclization of tetralone precursors.
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of tetralone precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetralones?
The two most prevalent methods for synthesizing tetralones are the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid or its derivatives and the oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] The Friedel-Crafts approach is widely utilized due to its versatility and the availability of starting materials.[1] Other notable methods include the Nazarov cyclization, Diels-Alder reactions, and radical cyclization reactions.[2]
Q2: What is the critical step in the Friedel-Crafts pathway to tetralone?
The critical step is the intramolecular Friedel-Crafts acylation. In this step, the acyl group attached to the benzene ring attacks the aromatic ring to form the second six-membered ring of the tetralone core.[1] The efficiency of this ring-closure is highly dependent on the choice of catalyst and reaction conditions.[1]
Q3: Which catalysts are typically employed for the intramolecular cyclization step?
A range of catalysts can be used, varying in strength and application:
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are classic and highly effective catalysts, particularly when starting from the corresponding acid chloride.[1][3]
-
Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used to catalyze the cyclization directly from the carboxylic acid.[1]
-
Modern Reagents: For milder conditions, reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote cyclization in high yields without the need for additional catalysts.[1][4] Bismuth-based Lewis acids have also been used for quantitative conversions.[1]
Troubleshooting Guide
Problem 1: Low yield in intramolecular Friedel-Crafts cyclization.
Low yields are a common issue in this reaction and can often be attributed to several factors related to reagents, reaction conditions, and catalyst activity.[1]
| Potential Cause | Recommended Solution |
| Inactive or Deactivated Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and utilize fresh, high-purity, anhydrous AlCl₃ that has been stored correctly.[1] |
| Improper Reaction Temperature | The reaction can be highly exothermic.[1] Uncontrolled temperature increases can lead to polymeric side products and charring. Maintain a low reaction temperature, typically between 0–15°C, especially during catalyst addition.[1] Use an ice bath and add the catalyst slowly in portions to manage the exotherm.[1] |
| Impure Starting Material | Impurities in the γ-phenylbutyric acid or its acid chloride can lead to side reactions and lower yields. Purify the starting material by recrystallization or distillation before use. |
| Deactivated Aromatic Ring | The presence of strongly electron-withdrawing groups on the aromatic ring will deactivate it towards electrophilic aromatic substitution, potentially halting the reaction.[5] Consider using alternative synthetic routes if your substrate is highly deactivated. |
Problem 2: Formation of multiple products or regioisomers.
The formation of multiple products can occur, particularly with substituted tetralone precursors.
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The substitution pattern on the aromatic ring can direct the cyclization to different positions. The choice of catalyst and solvent can sometimes influence the ortho/para ratio.[5] Careful analysis of the directing effects of your substituents is crucial. In some cases, a different synthetic strategy may be necessary to achieve the desired regioselectivity. |
| Side Reactions | At elevated temperatures, side reactions such as dehydrogenation to form naphthols can occur.[3] Running the reaction at the lowest effective temperature can help minimize these byproducts. |
Problem 3: Challenges in Nazarov Cyclization.
The Nazarov cyclization, while powerful for synthesizing cyclopentenones, can present its own set of challenges.
| Potential Cause | Recommended Solution |
| Use of Strong Acids | Traditional Nazarov cyclizations often require stoichiometric or even super-stoichiometric amounts of strong Lewis or Brønsted acids, which can lead to undesired side reactions like Wagner-Meerwein rearrangements.[6][7] Modern methods utilize catalytic amounts of promoters to mitigate these issues.[6] |
| Low Regioselectivity | The regioselectivity of the elimination step can be low if the side chains of the divinyl ketone have similar substitution patterns, leading to mixtures of products.[8] Using directing groups, such as a β-silyl substituent, can control the position of the resulting double bond.[9] |
| Low Diastereoselectivity | Substituents alpha to the keto group are prone to racemization under the strongly acidic conditions, often resulting in low diastereoselectivity.[8] The development of asymmetric catalysts aims to control the stereochemistry.[8] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid
This protocol describes the synthesis of α-tetralone from 4-phenylbutyric acid.
-
Preparation of the Acid Chloride: In a round-bottomed flask equipped with a reflux condenser and a gas trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.[10]
-
Heat the mixture carefully on a steam bath until the acid melts. The reaction will proceed without further heating.[10]
-
After 25-30 minutes, when hydrogen chloride evolution ceases, warm the mixture on the steam bath for an additional 10 minutes.[10]
-
Remove excess thionyl chloride by connecting the flask to a water pump, evacuating, and heating gently.[10]
-
Cyclization: Cool the resulting acid chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.[10]
-
Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.[10]
-
After the initial rapid evolution of hydrogen chloride subsides, warm the mixture to boiling on a steam bath for 10 minutes.[10]
-
Workup: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.[10]
-
Steam distill the mixture. The carbon disulfide will distill first, followed by the α-tetralone.[10]
-
Separate the oily product and extract the aqueous layer with benzene. Combine the organic phases, remove the solvent, and distill the residue under reduced pressure to obtain α-tetralone.[10]
Visualizations
Caption: Workflow for the synthesis of α-tetralone via intramolecular Friedel-Crafts acylation.
Caption: Troubleshooting logic for low yield in Friedel-Crafts cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. Tetralone synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:
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Unreacted starting materials: Such as the precursor acid or acyl chloride.
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Regioisomers: Formed during the intramolecular Friedel-Crafts cyclization, leading to substitution at different positions on the aromatic ring.
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Polysubstituted byproducts: Arising from multiple acylations of the aromatic ring if the reaction conditions are not carefully controlled.[1]
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Hydrolysis product: The corresponding carboxylic acid, formed by the cleavage of the ethyl ester group. This can be exacerbated by the presence of water and acidic or basic conditions.[2][3][4]
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Decarboxylation product: Loss of the carboxylate group to form 1-tetralone, particularly at elevated temperatures.[5][6][7]
Q2: My purified product appears oily or fails to crystallize. What could be the reason?
A2: An oily product or failure to crystallize often indicates the presence of impurities that disrupt the crystal lattice formation. Residual solvents or low-melting point byproducts are common culprits. It is also possible that the product itself has a low melting point (reported as 33 °C), making crystallization challenging at or near room temperature.[8]
Q3: What are the recommended storage conditions for the purified compound?
A3: Due to its β-keto ester structure, the compound can be susceptible to hydrolysis and decarboxylation. It is advisable to store the purified solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.
Troubleshooting Guides
Low Yield After Purification
Low recovery of the target compound can occur at various stages of the purification process. The following guide will help you identify and address the potential causes.
Troubleshooting Flowchart for Low Purification Yield
Caption: Troubleshooting workflow for low purification yield.
Impure Product After Column Chromatography
Column chromatography is a primary method for purifying this compound. However, achieving high purity can be challenging.
Troubleshooting Flowchart for Impure Fractions from Column Chromatography
Caption: Troubleshooting guide for impure column chromatography fractions.
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification methods. Note that actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Observed Crystal Morphology | Recovery Yield (%) | Purity by GC-MS (%) | Notes |
| Ethanol/Water | Fine needles | 75-85 | >98 | Good for removing non-polar impurities. |
| Hexane/Ethyl Acetate | Prisms | 60-70 | >99 | Effective for higher initial purity. |
| Isopropanol | Plates | 70-80 | 97-98 | May require slower cooling for larger crystals. |
| Toluene | Blocks | 50-60 | >99 | Good for removing polar impurities, but higher solvent residue. |
Table 2: Column Chromatography Eluent Systems and Purity Outcomes
| Stationary Phase | Eluent System (v/v) | Purity of Main Fraction (%) | Typical Yield (%) | Common Co-eluting Impurities |
| Silica Gel (230-400 mesh) | 10% Ethyl Acetate in Hexane | 95-97 | 80-90 | Starting material, less polar byproducts. |
| Silica Gel (230-400 mesh) | 15% Ethyl Acetate in Hexane | >98 | 75-85 | Good separation of the main product. |
| Silica Gel (230-400 mesh) | 20% Ethyl Acetate in Hexane | 90-95 | 85-95 | Faster elution, but may co-elute with more polar impurities. |
| Alumina (neutral) | 5% Ethyl Acetate in Hexane | 96-98 | 70-80 | Useful if the compound is sensitive to acidic silica gel. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is loaded onto the bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by Thin Layer Chromatography (TLC).
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying the title compound by recrystallization.
-
Solvent Selection:
-
Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol/water or hexane/ethyl acetate). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
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For maximum recovery, cool the flask further in an ice bath for 30-60 minutes.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the pure compound is approximately 33 °C.[8]
-
Disclaimer: These protocols are intended as general guidelines. The optimal conditions for purification may vary depending on the specific nature and quantity of impurities present in the crude product. It is recommended to perform small-scale optimization experiments before proceeding with a large-scale purification.
References
Stability and proper storage conditions for 2-ethoxycarbonyl-1-tetralone.
This technical support center provides guidance on the stability and proper storage of 2-ethoxycarbonyl-1-tetralone, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-ethoxycarbonyl-1-tetralone?
A1: As a β-keto ester, 2-ethoxycarbonyl-1-tetralone is susceptible to hydrolysis and subsequent decarboxylation. This degradation can be catalyzed by acidic or basic conditions, and accelerated by elevated temperatures.[1][2][3] Exposure to moisture is a primary concern as it can initiate hydrolysis.
Q2: What are the ideal storage conditions for 2-ethoxycarbonyl-1-tetralone?
A2: To ensure the long-term stability and purity of 2-ethoxycarbonyl-1-tetralone, it is crucial to store it under appropriate conditions. Based on general handling procedures for similar compounds and the known reactivity of β-keto esters, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and air. |
| Light | Protect from light. | While not explicitly stated for this compound, light can catalyze degradation in many organic molecules. |
| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[4][5][6] | These substances can catalyze the degradation of the compound.[1][2] |
Q3: What are the signs of degradation of 2-ethoxycarbonyl-1-tetralone?
A3: Degradation of 2-ethoxycarbonyl-1-tetralone can be identified by a change in physical appearance (e.g., color change from off-white/pale yellow to a darker shade), a change in physical state (e.g., from solid to a more oily or liquid appearance), or the evolution of gas (carbon dioxide) upon storage. Analytically, degradation can be confirmed by techniques such as NMR, HPLC, or GC-MS, which would show the presence of impurities, primarily 1-tetralone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or low yield. | The starting material, 2-ethoxycarbonyl-1-tetralone, may have partially degraded. | - Confirm the purity of your 2-ethoxycarbonyl-1-tetralone using an appropriate analytical method (e.g., NMR, HPLC). - If degraded, consider purifying the material (e.g., by recrystallization or chromatography) or using a fresh batch. - Ensure all reaction glassware is thoroughly dried and reactions are performed under an inert atmosphere to prevent further degradation. |
| The compound appears discolored or has changed in consistency. | This is a visual indicator of potential chemical degradation. | - Do not use the material if significant degradation is suspected. - It is advisable to acquire a fresh, high-purity batch of the compound for your experiments. |
| Difficulty in achieving complete dissolution in a non-polar solvent. | While generally soluble in many organic solvents, the presence of degradation products might affect solubility characteristics. | - Check the purity of the compound. Impurities may be less soluble. - Consider gentle warming or sonication to aid dissolution, but be mindful that heat can accelerate degradation. |
Degradation Pathway
The primary degradation pathway for 2-ethoxycarbonyl-1-tetralone is through hydrolysis of the ester group to form a β-keto acid intermediate, which is unstable and readily undergoes decarboxylation to yield 1-tetralone and carbon dioxide.[1][3][7]
Caption: Degradation of 2-ethoxycarbonyl-1-tetralone.
Experimental Protocols
Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-ethoxycarbonyl-1-tetralone and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the characteristic peaks of 2-ethoxycarbonyl-1-tetralone and any impurity peaks. The presence of significant peaks corresponding to 1-tetralone would indicate degradation. The purity can be estimated by comparing the integration of the product peaks to the impurity peaks.
Logical Workflow for Handling and Use
The following workflow outlines the recommended steps for handling and using 2-ethoxycarbonyl-1-tetralone to minimize degradation and ensure experimental success.
Caption: Recommended workflow for handling 2-ethoxycarbonyl-1-tetralone.
References
- 1. aklectures.com [aklectures.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. quimicacordoba.com.ar [quimicacordoba.com.ar]
- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Troubleshooting low conversion rates in the esterification step.
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting and optimizing the esterification step in your experimental workflows.
Troubleshooting Guide: Low Conversion Rates
Low or no conversion in your esterification reaction can be a significant setback. This guide provides a systematic, question-and-answer approach to diagnosing and resolving the most common issues.
Question: My esterification reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in an esterification reaction is a common challenge that can stem from several factors. The reversible nature of the Fischer-Speier esterification is a primary consideration, but other experimental parameters play a crucial role.[1][2] A logical troubleshooting workflow can help pinpoint the issue.
Frequently Asked Questions (FAQs)
Reaction Equilibrium
Q1: Why is my esterification yield so low even though the reaction has been running for a long time?
A1: The Fischer-Speier esterification is a reversible reaction, meaning it reaches an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[1][2][3] If the equilibrium is not shifted towards the products, the conversion will be limited, regardless of the reaction time. With a 1:1 molar ratio of carboxylic acid to alcohol, the yield at equilibrium is often around 70% at best.[4][5]
To improve the yield, you need to apply Le Chatelier's Principle.[4][6] This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent.[1][6] Using a 10-fold excess of alcohol can increase the yield to over 95%.[3]
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Removing a product as it forms: Water is the most common product to be removed. This can be done using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like sulfuric acid.[1][4]
Catalyst and Reagents
Q2: What is the role of the acid catalyst, and can it be the source of the problem?
A2: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][8] This significantly speeds up the reaction.
The catalyst can indeed be the issue if:
-
It is old or has been deactivated: Ensure you are using a fresh, high-quality acid catalyst.
-
The concentration is too low: Insufficient catalyst will result in a slow reaction rate. Typical catalyst loading ranges from 1-5 mol%.
Q3: How important is the purity of my reactants and solvents?
A3: The purity of your starting materials is critical. The presence of water in either the carboxylic acid, alcohol, or solvent can inhibit the reaction by shifting the equilibrium back towards the reactants.[9] For moisture-sensitive esterifications, using anhydrous ("dry") solvents and reagents is highly recommended.
Reaction Conditions
Q4: I've addressed the equilibrium and catalyst, but my conversion is still low. What other conditions should I check?
A4: Several other reaction parameters can impact your yield:
-
Temperature: Esterification reactions often require heating to proceed at a reasonable rate.[1] Refluxing the reaction mixture is a common practice. The optimal temperature will depend on the specific alcohol and carboxylic acid used.
-
Reaction Time: Some esterifications can be slow. It's important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[9]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can slow down the reaction rate.[10] In such cases, longer reaction times or more forcing conditions (higher temperature, stronger catalyst) may be necessary.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different experimental parameters can affect the conversion rate in esterification.
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Yield (%) |
| Acetic Acid | Ethanol | 1:1 | H₂SO₄ | Reflux | ~65 |
| Acetic Acid | Ethanol | 1:10 | H₂SO₄ | Reflux | ~97 |
| Benzoic Acid | Methanol | 1:1 | H₂SO₄ | Reflux | ~50 |
| Benzoic Acid | Methanol | 1:20 (as solvent) | H₂SO₄ | Reflux | >90 |
Table 2: Effect of Catalyst Loading on Conversion
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) |
| Oleic Acid | Methanol | H₂SO₄ | 1 | 60 | 2 | 85 |
| Oleic Acid | Methanol | H₂SO₄ | 3 | 60 | 2 | >95 |
| Palmitic Acid | Methanol | Amberlyst-15 | 5 | 65 | 4 | 92 |
| Palmitic Acid | Methanol | Amberlyst-15 | 10 | 65 | 4 | 98 |
Experimental Protocols
Protocol 1: Monitoring Esterification Conversion by GC-MS
This protocol provides a general method for monitoring the progress of an esterification reaction.
1. Sample Preparation: a. At designated time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., dichloromethane or ethyl acetate) that contains an internal standard (e.g., dodecane). c. If the acid catalyst is non-volatile, neutralize the sample by passing it through a small plug of basic alumina or by washing with a dilute sodium bicarbonate solution. Dry the organic layer with anhydrous sodium sulfate.
2. GC-MS Instrument Parameters (Example):
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp to 250 °C at 15 °C/min.
- Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: 40-400 amu.
3. Data Analysis: a. Identify the peaks corresponding to the starting materials (carboxylic acid and alcohol) and the ester product based on their retention times and mass spectra. b. Integrate the peak areas of the starting materials and the product. c. Calculate the conversion rate by comparing the peak area of the product to the initial peak area of the limiting reactant, using the internal standard for normalization.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the volumetric Karl Fischer titration method to determine the water content in your reactants and solvents.
1. Instrument Setup and Reagent Preparation: a. Set up the Karl Fischer titrator according to the manufacturer's instructions. b. Fill the burette with a standardized Karl Fischer titrant (e.g., Hydranal-Composite 5). c. Add a suitable Karl Fischer solvent (e.g., methanol) to the titration vessel. d. Pre-titrate the solvent to dryness to eliminate any residual water.
2. Titer Determination: a. Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the conditioned titration vessel. b. Titrate with the Karl Fischer reagent until the endpoint is reached. c. The titer (mg H₂O / mL of titrant) is automatically calculated by the instrument. Repeat this at least three times to ensure accuracy.
3. Sample Analysis: a. Accurately weigh and inject a known amount of your liquid sample (e.g., alcohol or solvent) into the titration vessel using a syringe. b. Titrate the sample with the Karl Fischer reagent to the endpoint. c. The instrument will calculate the water content of your sample in ppm or percentage.
Table 3: Typical Sample Sizes for Karl Fischer Titration
| Expected Water Content | Recommended Sample Size |
| 10 ppm (0.001%) | 10 - 20 g |
| 100 ppm (0.01%) | 1 - 5 g |
| 1000 ppm (0.1%) | 0.1 - 0.5 g |
| 1% | 10 - 50 mg |
Mandatory Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Esterification - Concept [jove.com]
- 5. Video: Esterification - Prep [jove.com]
- 6. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
Technical Support Center: Peroxide Formation in Tetralin-Based Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, detecting, and managing peroxide formation in tetralin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with tetralin-based compounds?
A1: Peroxide formation is a process where tetralin and its derivatives react with atmospheric oxygen, especially when exposed to light and heat, to form unstable and potentially explosive peroxide by-products.[1][2] This autoxidation process poses a significant safety risk, as peroxides can detonate when subjected to heat, shock, or friction.[3][4] The risk is particularly high when these compounds are concentrated through distillation or evaporation.[5][6]
Q2: How can I visually inspect my tetralin for peroxides?
A2: While not a definitive test, visual inspection can be an initial warning sign. Look for the formation of crystalline solids within the liquid or around the cap of the container.[3][7] A viscous liquid or discoloration can also indicate the presence of peroxides.[8] If you observe any of these signs, do not attempt to open or move the container and treat it as extremely hazardous.[7][9]
Q3: What are the recommended storage conditions to minimize peroxide formation in tetralin?
A3: To minimize peroxide formation, tetralin-based compounds should be stored in tightly sealed, opaque containers (like amber glass bottles or metal cans) to protect them from light and air.[10][11] The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[7][12] It is also advisable to minimize headspace in the container; if possible, purge the container with an inert gas like nitrogen before sealing.[1][5]
Q4: Are there chemical inhibitors I can add to my tetralin to prevent peroxide formation?
A4: Yes, inhibitors, also known as stabilizers or antioxidants, can be added to scavenge free radicals and slow down the peroxide formation process.[13][14] A commonly used inhibitor is Butylated Hydroxytoluene (BHT).[10][15] It's important to note that inhibitors are consumed over time and do not remove peroxides that have already formed.[1][16]
Q5: How often should I test my tetralin for peroxides?
A5: It is recommended to date all containers of peroxide-forming chemicals upon receipt and upon opening.[3][5] Tetralin is often classified as a compound that should be tested for peroxides or discarded within one year of opening.[10] However, if the container has been open for an extended period or stored improperly, more frequent testing is advised. Always test for peroxides before any distillation or evaporation process.[2][6]
Q6: What should I do if my tetralin tests positive for peroxides?
A6: If peroxides are detected, the appropriate action depends on the concentration. For low levels of peroxides (typically below 100 ppm), the compound can often be decontaminated.[8][17] However, if high concentrations are present, or if crystals are visible, the material should be treated as highly hazardous and disposed of by professionals.[4][8] Do not attempt to handle or treat severely peroxidized compounds yourself.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellow or brown discoloration of tetralin | Presence of peroxides. | Perform a peroxide detection test immediately.[17] |
| Positive peroxide test with a concentration < 100 ppm | Initial stages of peroxide formation. | Proceed with a peroxide removal protocol.[5] Consider adding an inhibitor like BHT to prevent further formation.[10] |
| Positive peroxide test with a concentration > 100 ppm | Significant peroxide formation. | DO NOT USE. Do not attempt to move or open the container if crystals are visible.[7] Contact your institution's Environmental Health & Safety (EHS) department for disposal.[10] |
| Crystals observed in the tetralin container | High concentration of potentially explosive peroxides. | EXTREME HAZARD. Do not touch, move, or open the container.[3][7] Secure the area and immediately contact EHS or a hazardous materials disposal team.[10] |
| Inhibitor (e.g., BHT) seems ineffective | Inhibitor has been consumed. | Test for peroxides. If negative, add fresh inhibitor. If positive, follow the appropriate peroxide removal procedure before adding new inhibitor.[16] |
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| BHT Inhibitor Concentration | ≥ 1 gram per liter | Recommended amount to slow peroxide formation. | [10][15] |
| Peroxide Test: Pale Yellow (Iodide Method) | 0.001 – 0.005% (10 - 50 ppm) | Low concentration of peroxides. | [15] |
| Peroxide Test: Bright Yellow/Brown (Iodide Method) | ≥ 0.01% (100 ppm) | High concentration of peroxides, indicating a significant hazard. | [15] |
| General Control Point for Peroxide Concentration | < 100 ppm | Widely used as a general guideline for minimum hazardous concentration. | [17] |
| Residue Volume During Distillation | ≥ 10-20% | Minimum volume of liquid to leave in the distillation flask to prevent concentration of peroxides to explosive levels. | [2][5] |
Experimental Protocols
Protocol 1: Detection of Peroxides using the Potassium Iodide Method
This method provides a qualitative or semi-quantitative measure of peroxide concentration.
Materials:
-
Sample of tetralin-based compound
-
Potassium iodide (KI)
-
Glacial acetic acid
-
10 mL graduated cylinder or test tube
-
White paper or background
Procedure:
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[15]
-
Prepare the test solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.[15]
-
Add 1 mL of the tetralin compound to be tested into a clean graduated cylinder or test tube.[15]
-
Add the freshly prepared potassium iodide/acetic acid solution to the tetralin sample.[15]
-
Observe the color of the resulting mixture against a white background.[15]
Protocol 2: Removal of Peroxides using Ferrous Sulfate
This procedure is suitable for reducing hydroperoxides in water-insoluble solvents like tetralin.
Materials:
-
Peroxidized tetralin
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Distilled water
-
Separatory funnel
Procedure:
-
Prepare the ferrous sulfate wash solution by dissolving 6 g of FeSO₄·7H₂O in 11 mL of water, then carefully adding 6 mL of concentrated sulfuric acid.[5]
-
In a separatory funnel, add 1 L of the peroxidized tetralin.
-
Add the ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate, then drain and discard the aqueous (bottom) layer.
-
Repeat the washing process until the tetralin no longer gives a positive test for peroxides.[5]
-
Wash the tetralin with water to remove any residual acid and iron salts.
-
Dry the tetralin over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
Protocol 3: Peroxide Removal using Activated Alumina
This method involves passing the solvent through a column of activated alumina.
Materials:
-
Peroxidized tetralin
-
Basic activated alumina (80-mesh)
-
Chromatography column
Procedure:
-
Pack a chromatography column with basic activated alumina. A 2 x 33 cm column with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[5]
-
Carefully pass the peroxidized tetralin through the alumina column.[5]
-
Collect the eluent.
-
Test the collected solvent for the presence of peroxides to ensure their removal.[5]
-
Safety Note: The alumina may retain peroxides. Before discarding the alumina, it is best to slurry it with a dilute acidic solution of ferrous sulfate to decompose any adsorbed peroxides.[5]
Visualizations
References
- 1. sfasu.edu [sfasu.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. uwyo.edu [uwyo.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.wwu.edu [ehs.wwu.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 15. Sciencemadness Discussion Board - Explosive Peroxide Testing and Prevention - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. sciencemadness.org [sciencemadness.org]
- 17. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
Identifying and removing impurities from synthesized Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The information focuses on identifying and removing common impurities that may arise during its synthesis.
Troubleshooting Guides
Question: My final product shows a lower-than-expected molecular weight on GC-MS and a simplified ¹H NMR spectrum. What is the likely impurity?
Answer: This is a classic sign of decarboxylation. The target molecule, a β-keto ester, can easily lose its carboxylate group under acidic or basic conditions, especially when heated, to form 1-tetralone.[1][2][3][4]
-
Identification:
-
¹H NMR: Look for the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the methine proton (CH-COOEt) signal. You will likely see the emergence of two new triplets around 2.6 ppm and 2.9 ppm corresponding to the two methylene groups adjacent to the ketone in 1-tetralone.
-
GC-MS: The mass spectrum will show a molecular ion peak corresponding to 1-tetralone (C₁₀H₁₀O, M.W. ≈ 146.18 g/mol ) instead of the expected product (C₁₃H₁₄O₃, M.W. ≈ 218.25 g/mol ).
-
-
Removal:
-
Column Chromatography: 1-tetralone is significantly less polar than the desired β-keto ester. It will elute much faster from a silica gel column. See the protocol below for a recommended solvent system.
-
Prevention: Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup and purification. The decarboxylation reaction is often driven by heating the corresponding β-keto acid intermediate.[4][5]
-
Question: My product is an oil, but I expected a solid. The NMR shows my product is present, but there are other broad peaks and the integration is off. What could be the issue?
Answer: The presence of residual solvents or starting materials can prevent your product from solidifying and complicate spectral analysis. The melting point of pure this compound is reported to be around 33 °C, so it can exist as a low-melting solid or an oil at room temperature.[6]
-
Identification of Impurities:
-
Starting Materials: If the synthesis was a Dieckmann condensation, the starting diester (e.g., diethyl 2-(2-ethoxycarbonylethyl)benzoate) might be present.[7][8] Its NMR spectrum will be different and lack the characteristic signals of the cyclic ketone.
-
Solvents: Common reaction or purification solvents like ethanol, toluene, ethyl acetate, or hexanes have characteristic and well-documented NMR shifts.[9][10][11] Check published tables for common solvent impurities to identify them.
-
-
Removal:
-
High Vacuum: Placing the sample under a high vacuum for several hours can remove volatile solvents. Gentle heating can aid this process, but be cautious of causing decarboxylation.
-
Column Chromatography: This is the most effective way to separate the product from non-volatile starting materials.
-
Recrystallization: If you can induce crystallization (e.g., by scratching the flask or seeding), recrystallization is an excellent method for purification.
-
Question: My reaction yield is low, and during the aqueous workup, a significant amount of material was lost to the aqueous layer. What happened?
Answer: This suggests that the ester has been hydrolyzed to its corresponding carboxylic acid (1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid).[12][13] This hydrolysis can be catalyzed by either acid or base.[13] During a basic workup, the resulting carboxylic acid will be deprotonated to form a carboxylate salt, which is highly soluble in the aqueous layer.
-
Identification:
-
Acidify the aqueous layer with a strong acid (e.g., HCl) until it is acidic to litmus paper. If the hydrolyzed acid is present, it will precipitate out as a solid or oil.
-
IR Spectroscopy: Look for a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid, in addition to the carbonyl stretches.
-
-
Recovery and Removal:
-
After acidifying the aqueous layer, you can extract the hydrolyzed acid with an organic solvent like ethyl acetate.
-
To remove the acidic impurity from your main organic product, perform a wash with a mild base like saturated sodium bicarbonate solution. The acid will be converted to its salt and move to the aqueous layer, leaving your desired ester in the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound via Dieckmann condensation? A1: The most prevalent side reaction is intermolecular Claisen condensation, where two different diester molecules react with each other instead of one molecule reacting with itself.[14] This leads to higher molecular weight byproducts that are typically removed by column chromatography. Another common issue is the premature hydrolysis and decarboxylation of the product.[1]
Q2: How can I effectively monitor the progress of my purification by column chromatography? A2: Thin-Layer Chromatography (TLC) is the best method. Use the same solvent system you plan to use for the column. The desired product, being a β-keto ester, is moderately polar. It should have an Rf value between 0.3 and 0.5 for good separation. Less polar impurities (like 1-tetralone) will have a higher Rf, while more polar impurities (like the hydrolyzed acid) will have a lower Rf or remain at the baseline.
Q3: What are the characteristic ¹H NMR peaks for the pure product? A3: For this compound, you should expect to see signals corresponding to:
-
Aromatic protons (approx. 4H).
-
The ethyl ester group: a quartet (2H) and a triplet (3H).
-
The aliphatic protons of the tetrahydronaphthalene ring system, including a characteristic methine proton (1H) at the 2-position.
Q4: Is it better to use acidic or basic hydrolysis to remove the ester group intentionally? A4: Alkaline hydrolysis (saponification) is generally preferred because the reaction is irreversible, driving it to completion.[12][13] Acid-catalyzed hydrolysis is an equilibrium process and may not proceed to completion without a large excess of water.[13]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [15] |
| Molecular Weight | 218.25 g/mol | [15] |
| Melting Point | 33 °C | [6] |
| Boiling Point | 183 °C @ 14 Torr | [6] |
Table 2: Recommended Solvents for Purification
| Purification Method | Recommended Solvents | Notes |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient, e.g., 9:1 to 4:1) | The product is moderately polar. Adjust the ratio based on TLC results. |
| Recrystallization | Ethanol / Water | Dissolve in a minimum of hot ethanol, then add water dropwise until cloudy. Cool to crystallize. |
| Diethyl Ether / Hexane | Dissolve in ether and add hexane to induce crystallization. |
Table 3: ¹H NMR Chemical Shifts for Product and Key Impurities (Approximate, in CDCl₃)
| Compound | Key Proton Signals (ppm) | Notes |
| Product | ~7.2-8.1 (m, 4H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~3.6 (m, 1H, -CHCO-), ~2.9 (m, 2H), ~2.4 (m, 2H), ~1.3 (t, 3H, -OCH₂CH₃) | The exact shifts and multiplicities of the aliphatic protons can be complex. |
| 1-Tetralone | ~7.2-8.0 (m, 4H, Ar-H), ~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (p, 2H) | Absence of ethyl and methine signals. Simplified aliphatic region. |
| Hydrolyzed Acid | ~7.2-8.1 (m, 4H, Ar-H), ~9-12 (br s, 1H, -COOH), ~3.7 (m, 1H, -CHCO-), ~2.9 (m, 2H), ~2.4 (m, 2H) | Absence of ethyl signals, presence of a broad acid proton signal. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent under vacuum.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent. Ensure there are no air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin eluting with the hexane/ethyl acetate mixture. Start with a low polarity mixture (e.g., 95:5) to elute non-polar impurities like 1-tetralone.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane/ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Induce Precipitation: While the solution is still hot, add water dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting tree for common impurity identification.
Caption: Formation pathways for major impurities.
References
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Tetralone Derivative Solubility in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with tetralone derivatives during biological assays. Poor solubility can lead to inaccurate and unreliable data, including underestimated compound activity and variable results.[1][2] By implementing the strategies outlined below, you can enhance the solubility of your tetralone derivatives, ensuring more robust and reproducible experimental outcomes.
Troubleshooting Guide
Q1: My tetralone derivative is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I resolve this?
A: This common issue, often referred to as "crashing out," occurs when a compound that is soluble in a concentrated organic solvent like dimethyl sulfoxide (DMSO) is rapidly introduced into an aqueous environment where it has poor solubility.[3] The abrupt change in solvent polarity causes the compound to precipitate.[3]
Here are several steps you can take to troubleshoot this issue:
-
Optimize Your Dilution Protocol: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous buffer. A stepwise or serial dilution can be more effective.[4] First, create an intermediate dilution of your DMSO stock in a small volume of the assay buffer or pre-warmed media. Then, add this intermediate dilution to the final volume. This gradual change in the solvent environment can help maintain solubility.[5]
-
Pre-warm the Assay Medium: Adding the compound stock to a pre-warmed medium (e.g., 37°C) can sometimes prevent precipitation.[4][5]
-
Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO may help prevent precipitation upon dilution into the aqueous buffer.[3][4] However, be mindful of the final DMSO concentration in your assay.
-
Incorporate Serum (if applicable): For cell-based assays, if your protocol allows, adding the compound to a medium containing serum can increase its apparent solubility as serum proteins can bind to hydrophobic compounds.[5]
-
Sonication: A low-energy sonicator can be used to agitate individual wells of a plate, which can be effective in re-dissolving precipitated compounds.[2]
Q2: I'm observing high variability in my assay results when testing my tetralone derivative. Could this be related to solubility?
A: Yes, poor solubility is a significant contributor to data variability in biological assays.[1][2] If a compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments, leading to inconsistent results. Low solubility can also lead to underestimated biological activity because the effective concentration of the compound available to interact with the target is lower than the nominal concentration.[1][2]
To address this, consider the following:
-
Visually Inspect Your Assay Plates: Before taking readings, carefully inspect the wells for any signs of precipitation. This can be done with the naked eye or under a microscope.
-
Perform a Solubility Assessment: It is crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using. This will help you identify the highest concentration at which the compound remains in solution.
-
Employ Solubility Enhancement Strategies: If solubility is a concern, proactively use one of the methods described in the FAQs below, such as incorporating co-solvents or cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the aqueous solubility of tetralone derivatives for biological assays?
A: Several effective strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like many tetralone derivatives:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[6][7] It is essential to include a vehicle control in your experiments to account for any potential biological effects of the co-solvent itself.[5]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules, like tetralone derivatives, forming inclusion complexes that have improved aqueous solubility and stability.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility.[5][6] Tetralone derivatives may have ionizable groups, and determining the optimal pH for solubility can be beneficial. Generally, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[10]
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[6] Tween 80 and Solutol HS-15 are examples of surfactants used in formulations.[6] However, surfactants can have their own biological activities and may interfere with certain assays, so careful validation is required.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A: Kinetic solubility is the concentration of a compound at the point of precipitation when a stock solution (typically in DMSO) is added to an aqueous buffer.[2][3] It often represents a supersaturated state and is a high-throughput measurement commonly used in early drug discovery to mimic the conditions of biological assays.[2][3]
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid material.[2][3] This measurement is more time-consuming but provides the true equilibrium solubility of a compound.[2]
For most in vitro biological assays, kinetic solubility is more relevant as it better reflects the experimental conditions where a concentrated stock is diluted into the assay buffer.[2]
Q3: How much DMSO is acceptable in a cell-based assay?
A: The tolerance of cell lines to DMSO can vary. While some robust cell lines might tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.5%, and ideally as low as 0.1%, to minimize solvent-induced toxicity or off-target effects.[11] It is crucial to determine the maximum DMSO tolerance for your specific cell line by running a vehicle control experiment where cells are exposed to different concentrations of DMSO alone.
Data Presentation
The following tables summarize quantitative data related to common solvents and solubility enhancers.
Table 1: Properties of Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration in Assay | Maximum Recommended Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1% | ≤ 0.5% | Universal solvent for many organic compounds; can be toxic to cells at higher concentrations.[1][11] |
| Ethanol | 0.1% - 1% | ≤ 1% | Can have biological effects; vehicle control is essential.[7] |
| PEG 400 | 0.5% - 5% | Varies by cell line | Generally considered to have low toxicity.[7] |
| Propylene Glycol | 0.5% - 2% | Varies by cell line | Another co-solvent with a good safety profile.[6] |
Table 2: Comparison of Solubility Enhancement Strategies for a Hypothetical Tetralone Derivative
| Method | Vehicle | Achieved Solubility (µM) | Fold Increase | Potential Issues |
| Aqueous Buffer (pH 7.4) | - | 1 | 1x | Baseline solubility |
| pH Adjustment (pH 9.0) | - | 5 | 5x | pH may not be compatible with the assay. |
| 1% Ethanol (co-solvent) | 1% Ethanol in buffer | 15 | 15x | Potential for solvent-induced artifacts.[7] |
| 10 mM HP-β-CD | 10 mM HP-β-CD in buffer | 50 | 50x | May alter the effective free concentration of the compound.[5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol describes a method to determine the kinetic solubility of a tetralone derivative in an aqueous buffer.
Materials:
-
Tetralone derivative stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in a 96-well plate using DMSO.
-
In a separate 96-well plate, add the aqueous assay buffer to each well.
-
Transfer a small volume (e.g., 1-2 µL) of the serially diluted compound stock from the DMSO plate to the corresponding wells of the buffer plate. This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Mix the plate gently for a specified incubation period (e.g., 1-2 hours) at room temperature.
-
Measure the light scattering (turbidity) in each well using a nephelometer.
-
The highest concentration at which no significant increase in light scattering is observed compared to the vehicle control is considered the kinetic solubility.[2]
Protocol 2: Preparation of a Tetralone Derivative-Cyclodextrin Inclusion Complex
This protocol provides a method for preparing a solid inclusion complex of a hydrophobic tetralone derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.
Materials:
-
Tetralone derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of the tetralone derivative to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of the tetralone derivative and HP-β-CD.
-
Dissolve the tetralone derivative in a minimal amount of ethanol.
-
Dissolve the HP-β-CD in deionized water.
-
Slowly add the ethanolic solution of the tetralone derivative to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilize or evaporate the solvent under vacuum to obtain the solid inclusion complex powder.
-
The resulting powder can then be dissolved in aqueous buffer for use in biological assays.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanisms of common solubility enhancers.
Caption: Hypothetical signaling pathway modulated by a tetralone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Friedel-Crafts Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for Friedel-Crafts reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the workup of your Friedel-Crafts reaction, presented in a question-and-answer format.
Issue 1: Low Product Yield After Workup
Q1: My reaction seems to have gone to completion, but I'm getting a low yield after the workup. What are the common causes and how can I troubleshoot this?
A1: Low yields after workup in Friedel-Crafts reactions can often be traced to several key factors during the quenching and extraction steps. Here are the most common culprits and how to address them:
-
Incomplete Quenching: The Lewis acid catalyst (e.g., AlCl₃) forms a complex with the ketone product in acylation reactions.[1][2] This complex must be fully hydrolyzed to release the product. Incomplete quenching will lead to the loss of product in the aqueous layer.
-
Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers during extraction is a frequent cause of product loss.[5] This is often caused by the precipitation of fine aluminum salts.[6]
-
Solution: Refer to the detailed guide on "Breaking Emulsions" in Issue 2.
-
-
Product Precipitation: If the product is a solid, it may precipitate out during quenching, especially if the temperature drops too quickly. This can lead to the solid being trapped with inorganic salts.
-
Solution: Monitor the quenching process carefully. If a solid precipitates, ensure it is fully redissolved in the organic layer before separation. It may be necessary to add more organic solvent.
-
-
Improper pH during Extraction: The pH of the aqueous layer can affect the solubility of your product.
-
Solution: After the initial acidic quench, consider a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to aid in phase separation.[1]
-
Issue 2: Persistent Emulsion During Extraction
Q2: I'm struggling with a persistent emulsion during the workup of my Friedel-Crafts reaction. How can I break it?
A2: Emulsions are a common challenge in Friedel-Crafts workups due to the formation of finely dispersed aluminum salts.[6] Here are several techniques to break emulsions, from simplest to more advanced:
-
Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can sometimes help the layers to coalesce.[6]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix.[5][6] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite® in a Büchner funnel.[6] The filter aid can physically break up the emulsion by trapping the particulate matter that stabilizes it.
-
Centrifugation: For smaller volumes, centrifuging the mixture can effectively force the separation of the layers.[6]
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.
Data Presentation
Table 1: Comparison of Quenching Methods for Friedel-Crafts Acylation
| Quenching Method | Procedure | Advantages | Disadvantages |
| Ice Water | Slowly pour the reaction mixture onto crushed ice with vigorous stirring.[7] | Simple and effective for many reactions. | May not be sufficient to fully hydrolyze the catalyst-product complex, potentially leading to lower yields. Can lead to emulsion formation.[5] |
| Ice and Concentrated HCl | Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[1][3] | Highly effective at hydrolyzing the aluminum-ketone complex and dissolving aluminum salts, minimizing emulsions.[4] | Requires handling of concentrated acid. The reaction is exothermic. |
| Dilute HCl (e.g., 3M HCl) | Quench the reaction with a 3M HCl solution, sometimes followed by gentle heating.[4] | Good for breaking up aluminum salts and preventing emulsions. | The addition of acid can be exothermic. |
Experimental Protocols
Protocol 1: General Workup Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes a standard workup for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.
Materials:
-
Reaction mixture from Friedel-Crafts acylation
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture.[1] The addition should be done in a fume hood as HCl gas may be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane to dissolve the product completely. Shake the funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower organic layer into a clean Erlenmeyer flask. Extract the aqueous layer with a fresh portion of dichloromethane to recover any remaining product.[7] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Saturated brine solution (to help remove water and break any minor emulsions).[1]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Purification of 4-Acetylbiphenyl by Recrystallization
This protocol outlines the purification of crude 4-acetylbiphenyl, a common product of Friedel-Crafts acylation.
Materials:
-
Crude 4-acetylbiphenyl
-
Ethanol (or other suitable recrystallization solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Ethanol is a common solvent for the recrystallization of 4-acetylbiphenyl.[8]
-
Dissolution: Place the crude 4-acetylbiphenyl in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low product yield after the workup of a Friedel-Crafts reaction.
Caption: A generalized experimental workflow for the workup of a Friedel-Crafts acylation reaction.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in organic synthesis and pharmaceutical development. To offer a comprehensive understanding of its spectroscopic characteristics, we present a comparison with its close structural analogs: Mthis compound and the parent compound, 1-tetralone. The data presented herein, supported by detailed experimental protocols, will aid researchers in compound identification, purity assessment, and structural elucidation.
Data Presentation: ¹H and ¹³C NMR Chemical Shift Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (in CDCl₃) | -CH₂-CH₃ | 1.25 | triplet | 7.1 | 3H |
| H-3 | 2.42 - 2.56 | multiplet | - | 2H | |
| H-4 | 2.98 - 3.10 | multiplet | - | 2H | |
| H-2 | 3.65 | triplet | 6.2 | 1H | |
| -O-CH₂-CH₃ | 4.19 | quartet | 7.1 | 2H | |
| H-5, H-6, H-7 | 7.25 - 7.55 | multiplet | - | 3H | |
| H-8 | 8.05 | doublet | 7.8 | 1H | |
| Mthis compound (in CDCl₃) | H-3 | 2.29 - 2.55 | multiplet | - | 2H |
| H-4 | 2.94 - 3.03 | multiplet | - | 2H | |
| H-2 | 3.61 | triplet | 5.7 | 1H | |
| -O-CH₃ | 3.73 | singlet | - | 3H | |
| H-5, H-6, H-7 | 7.23 - 7.51 | multiplet | - | 3H | |
| H-8 | 8.03 | doublet | 7.8 | 1H | |
| 1-Tetralone (in CDCl₃)[1] | H-3 | 2.14 | quintet | 6.5 | 2H |
| H-2 | 2.63 | triplet | 6.5 | 2H | |
| H-4 | 2.95 | triplet | 6.1 | 2H | |
| H-5, H-6, H-7 | 7.22 - 7.50 | multiplet | - | 3H | |
| H-8 | 8.03 | doublet of doublets | 7.8, 1.4 | 1H |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl 1-oxo-1,2,3,a-tetrahydronaphthalene-2-carboxylate (in CDCl₃) | -CH₂-C H₃ | 14.2 |
| C-3 | 28.5 | |
| C-4 | 29.5 | |
| C-2 | 52.8 | |
| -O-C H₂-CH₃ | 61.5 | |
| C-8 | 126.7 | |
| C-6 | 127.3 | |
| C-5 | 128.8 | |
| C-4a | 132.5 | |
| C-7 | 133.8 | |
| C-8a | 143.8 | |
| Ester C=O | 170.1 | |
| Ketone C=O | 195.8 | |
| Mthis compound (in CDCl₃) | C-3 | 28.4 |
| C-4 | 29.5 | |
| C-2 | 52.9 | |
| -O-CH₃ | 52.4 | |
| C-8 | 126.7 | |
| C-6 | 127.2 | |
| C-5 | 128.8 | |
| C-4a | 132.6 | |
| C-7 | 133.7 | |
| C-8a | 143.9 | |
| Ester C=O | 170.6 | |
| Ketone C=O | 195.9 | |
| 1-Tetralone (in CDCl₃)[2][3] | C-3 | 23.2 |
| C-4 | 29.6 | |
| C-2 | 39.1 | |
| C-8 | 126.2 | |
| C-5 | 126.5 | |
| C-6 | 128.8 | |
| C-4a | 133.0 | |
| C-7 | 133.4 | |
| C-8a | 144.6 | |
| C-1 (C=O) | 198.3 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the analyzed compounds is provided below.
Sample Preparation:
-
Weigh 10-20 mg of the solid sample or measure 20-30 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Mandatory Visualization
The following diagrams illustrate the key structural features and their relationships, providing a visual aid for spectral interpretation.
Caption: Correlation of structural motifs to NMR signals.
Caption: Workflow for comparative NMR analysis.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Ethoxycarbonyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. 2-Ethoxycarbonyl-1-tetralone, a versatile bicyclic β-keto ester, serves as a crucial building block for a variety of pharmacologically active molecules. Understanding its behavior under mass spectrometric analysis is essential for its identification, characterization, and quality control. This guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-ethoxycarbonyl-1-tetralone, compares this technique with other analytical methods, and offers a detailed experimental protocol.
Unraveling the Fragmentation Pattern of 2-Ethoxycarbonyl-1-tetralone
Electron ionization mass spectrometry of 2-ethoxycarbonyl-1-tetralone (molecular weight: 218.25 g/mol ) is predicted to yield a series of characteristic fragment ions. The fragmentation pathways are primarily dictated by the presence of the tetralone core, the keto group, and the ethoxycarbonyl side chain. The major fragmentation mechanisms for β-keto esters involve α-cleavages relative to the carbonyl groups and McLafferty rearrangements.[1][2]
The molecular ion peak ([M]+•) at m/z 218 would be observed, and its stability will influence the appearance of the entire spectrum. Key fragmentation pathways are expected to include:
-
Loss of the ethoxy group (-OC2H5): This would result in a prominent fragment ion at m/z 173.
-
Loss of the entire ethoxycarbonyl group (-COOC2H5): This cleavage would lead to a fragment at m/z 145.
-
McLafferty Rearrangement: A characteristic rearrangement for esters, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (C2H4), resulting in a fragment ion at m/z 190.[1][3]
-
Cleavage of the tetralone ring: Retro-Diels-Alder reactions and other ring cleavages can also contribute to the fragmentation pattern, giving rise to smaller fragments characteristic of the tetralone structure.
The following table summarizes the predicted major fragment ions for 2-ethoxycarbonyl-1-tetralone under EI-MS.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 218 | [C13H14O3]+• | Molecular Ion (M+•) |
| 190 | [C11H10O3]+• | McLafferty Rearrangement |
| 173 | [C11H9O2]+ | Loss of -OC2H5 |
| 145 | [C10H9O]+ | Loss of -COOC2H5 |
| 118 | [C8H6O]+• | Retro-Diels-Alder type cleavage |
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2-ethoxycarbonyl-1-tetralone, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, providing insights into the elemental composition and structural features. | High sensitivity, requires a very small amount of sample, and can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for mixture analysis.[4] | Isomeric compounds can be difficult to distinguish without tandem MS or high-resolution MS. The molecular ion may not always be observed, especially for fragile molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity. | Provides unambiguous structural elucidation, including stereochemistry. Non-destructive technique. | Lower sensitivity compared to MS, requires a larger sample amount, and can be time-consuming for complex molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation. | Fast, simple, and non-destructive. Excellent for identifying the presence of key functional groups such as carbonyls (C=O) and esters (C-O). | Provides limited information about the overall molecular structure and connectivity. The interpretation of complex spectra can be challenging. |
| Gas Chromatography (GC) | Separation of volatile compounds in a mixture. The retention time is a characteristic property of a compound under specific conditions. | High-resolution separation of complex mixtures. Can be coupled with MS for definitive identification of components. | The compound must be volatile and thermally stable. Derivatization may be required for non-volatile compounds. |
Experimental Protocol: GC-MS Analysis of 2-Ethoxycarbonyl-1-tetralone
This section provides a general protocol for the analysis of 2-ethoxycarbonyl-1-tetralone using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of 2-ethoxycarbonyl-1-tetralone in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 10-100 µg/mL).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time of 2-ethoxycarbonyl-1-tetralone.
-
Extract the mass spectrum corresponding to the chromatographic peak of the target compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules for similar compounds.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for 2-ethoxycarbonyl-1-tetralone under electron ionization.
Caption: Proposed EI fragmentation of 2-ethoxycarbonyl-1-tetralone.
This guide provides a foundational understanding of the mass spectrometric behavior of 2-ethoxycarbonyl-1-tetralone. For definitive structural confirmation, it is always recommended to use a combination of analytical techniques and compare the obtained data with that of a certified reference standard.
References
Comparison of different synthetic routes to Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in organic synthesis, serving as a key building block for various pharmaceuticals and complex molecules. Its tetralone scaffold is a core structure in numerous bioactive compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Several classical organic reactions can be employed to synthesize this compound. The choice of a particular route often depends on factors such as starting material availability, desired yield, scalability, and reaction conditions. The following table summarizes the key aspects of four major synthetic strategies.
| Synthetic Route | Key Reactions | Starting Materials | Reagents & Conditions | Yield | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular Claisen condensation | Diethyl adipate | Sodium ethoxide, Toluene, Reflux | Good | Well-established, Good for 5/6-membered rings.[1] | Requires specific diester precursor. |
| Stobbe Condensation | Condensation, Reduction, Cyclization | Substituted benzophenones, Diethyl succinate | Potassium t-butoxide, Sodium amalgam, Polyphosphoric acid | 62-67% | Good yields for related structures.[2] | Multi-step process. |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution, Cyclization | Benzene, Succinic anhydride | AlCl₃, Nitrobenzene | Moderate | Direct formation of the tetralone ring system. | Use of harsh Lewis acids, Potential for side reactions. |
| Robinson Annulation | Michael addition, Aldol condensation | 2-ethoxycarbonylcyclohexanone, Methyl vinyl ketone | Base (e.g., sodium ethoxide) | Low (for related structures) | Forms a six-membered ring in a single sequence.[3][4] | Can result in low yields due to polymerization of MVK.[2] |
Experimental Protocols
Detailed experimental procedures for the key synthetic routes are provided below. These protocols are based on established literature methods for the synthesis of the target molecule or structurally similar compounds.
Dieckmann Condensation Route
The Dieckmann condensation provides an efficient method for the intramolecular cyclization of a diester to form the desired β-keto ester.
Experimental Protocol:
-
Preparation of the Dieckmann Precursor (Diethyl 2-(2-phenylethyl)malonate): This precursor can be synthesized via the malonic ester synthesis by reacting sodium diethyl malonate with 2-phenylethyl bromide.
-
Dieckmann Cyclization:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in dry toluene, add diethyl 2-(2-phenylethyl)malonate dropwise under an inert atmosphere.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the reaction is quenched with dilute acid.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
-
Stobbe Condensation Route
This multi-step approach involves a Stobbe condensation to form a butenoic acid derivative, followed by reduction and intramolecular cyclization.
Experimental Protocol:
-
Stobbe Condensation:
-
A mixture of a substituted benzophenone and diethyl succinate is added to a solution of potassium t-butoxide in t-butanol.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting half-ester is isolated after acidic workup.
-
-
Reduction of the Double Bond:
-
The unsaturated half-ester is reduced using a suitable method, such as catalytic hydrogenation (H₂, Pd/C) or with sodium amalgam.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
The resulting saturated diacid or its corresponding ester is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, with heating to afford the tetralone ring system.
-
The product is isolated by pouring the reaction mixture onto ice, followed by extraction and purification.
-
Friedel-Crafts Acylation Route
This route involves the acylation of an aromatic ring followed by an intramolecular cyclization to form the tetralone structure.
Experimental Protocol:
-
Acylation of Benzene:
-
To a suspension of anhydrous aluminum chloride in an inert solvent (e.g., nitrobenzene or carbon disulfide), a mixture of benzene and succinic anhydride is added portion-wise.
-
The reaction is stirred at room temperature and then heated to complete the reaction.
-
The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid.
-
The product, 4-oxo-4-phenylbutanoic acid, is isolated by extraction and purified.
-
-
Reduction and Esterification:
-
The keto group is reduced to a methylene group via Clemmensen or Wolff-Kishner reduction.
-
The resulting carboxylic acid is then esterified to the ethyl ester.
-
-
Intramolecular Friedel-Crafts Acylation:
-
The ester is treated with a strong acid catalyst like polyphosphoric acid to effect the intramolecular cyclization to the desired product.
-
Logical Workflow of Synthetic Routes
The following diagram illustrates the different synthetic pathways to this compound.
Caption: Synthetic pathways to the target molecule.
Conclusion
The synthesis of this compound can be achieved through various established synthetic methodologies. The Dieckmann condensation offers a direct and often high-yielding route, provided the appropriate starting diester is available. The Stobbe condensation, followed by cyclization, presents a versatile approach with good yields reported for analogous structures. The Friedel-Crafts acylation provides a classical method for constructing the core tetralone ring, while the Robinson annulation offers a convergent strategy for ring formation. The selection of the optimal route will be guided by the specific requirements of the research, including yield, scalability, and the availability of starting materials and reagents.
References
- 1. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Ethyl vs. Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetralone core is a recognized pharmacophore present in a variety of biologically active molecules, with derivatives exhibiting a range of activities including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] The primary difference between the two molecules of interest is the ester group—ethyl versus methyl. This seemingly minor structural change can influence pharmacokinetic and pharmacodynamic properties, potentially leading to differences in potency and selectivity. This guide outlines potential areas of biological activity for investigation and provides a detailed experimental protocol for a representative assay to directly compare these two compounds.
Introduction to the Compounds
Both ethyl and methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate belong to the class of tetralone derivatives. These compounds are characterized by a dihydronaphthalene ring system with a ketone at the C1 position and a carboxylate group at the C2 position. They are primarily utilized as intermediates in organic synthesis for the construction of more complex molecules with potential therapeutic applications.[3][4]
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₁₃H₁₄O₃ | 218.25 g/mol [5] | |
| Mthis compound | C₁₂H₁₂O₃ | 204.22 g/mol [6] |
Potential Biological Activities of the Tetralone Scaffold
While specific data for the title compounds is lacking, the broader class of tetralone derivatives has been investigated for a variety of biological activities. This suggests promising avenues for the investigation of the ethyl and methyl esters.
Table 1: Summary of Investigated Biological Activities of Tetralone Derivatives
| Biological Activity | Description | Key Findings from Derivatives |
| Antimicrobial | Inhibition of bacterial and fungal growth. | Functionalized dihydronaphthalen-1(2H)-ones have shown in vitro antibacterial activity against both Gram-positive and Gram-negative strains.[7] |
| Anticancer | Inhibition of cancer cell proliferation. | Novel tetralone derivatives bearing a 1,2,4-triazole moiety have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines.[8] Thiazoline-tetralin derivatives have also been assessed for their anticancer potency. |
| Enzyme Inhibition | Modulation of enzyme activity, such as monoamine oxidase (MAO). | The tetralone scaffold is considered a promising framework for the design of potent MAO inhibitors, which are relevant for neurological disorders. |
Comparative Analysis: Ethyl vs. Methyl Ester
The difference in the ester group (ethyl vs. methyl) can influence a compound's biological activity through several mechanisms:
-
Lipophilicity: The ethyl group is larger and generally confers greater lipophilicity than the methyl group. This can affect membrane permeability, protein binding, and overall pharmacokinetics.
-
Steric Effects: The larger size of the ethyl group may lead to different binding interactions with target proteins compared to the methyl group, potentially altering potency or selectivity.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterases. The rate of hydrolysis can differ between ethyl and methyl esters, impacting the compound's half-life and duration of action.
Based on studies of other classes of compounds, it is often observed that ethyl esters can exhibit enhanced potency in certain biological assays compared to their methyl counterparts, though this is not a universal rule. A direct, head-to-head experimental comparison is necessary to determine the specific effects for the 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate scaffold.
Proposed Experimental Protocol for Comparative Analysis
To directly compare the biological activity of the ethyl and methyl esters, a standardized in vitro assay is required. Based on the reported activities of tetralone derivatives, an antimicrobial assay would be a relevant starting point.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of the two compounds against a panel of bacteria.
Materials:
-
This compound
-
Mthis compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions of each compound in DMSO at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include wells with bacteria and CAMHB only (growth control) and wells with CAMHB only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Data Presentation:
The results should be summarized in a table comparing the MIC values of the ethyl and methyl esters against the tested bacterial strains.
Table 2: Hypothetical MIC Data for Ethyl and Methyl Esters
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Mthis compound | Experimental Value | Experimental Value |
| Positive Control (e.g., Ciprofloxacin) | Known Value | Known Value |
Visualizing Experimental Workflow and Potential Mechanisms
To further guide research, the following diagrams illustrate a hypothetical experimental workflow and a potential mechanism of action based on the known activities of related compounds.
Caption: A generalized workflow for the comparative biological evaluation of the ethyl and methyl esters.
Caption: A hypothetical mechanism of antimicrobial action for the tetralone derivatives.
Conclusion and Future Directions
While a definitive comparison of the biological activities of ethyl and mthis compound is currently limited by the absence of direct experimental data, this guide provides a framework for their evaluation. The tetralone scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on the direct, parallel testing of these and other simple ester derivatives in a variety of biological assays to build a comprehensive structure-activity relationship profile. This will enable a more rational design of novel tetralone-based compounds with enhanced potency and selectivity.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 6742-26-3 [smolecule.com]
- 4. biocat.com [biocat.com]
- 5. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene | C12H12O3 | CID 344494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the inhibitory effects of different tetralone derivatives on MAO-B.
Unveiling Potent MAO-B Inhibitors: A Comparative Analysis of Tetralone Derivatives
For researchers, scientists, and professionals in drug development, the quest for selective and potent monoamine oxidase B (MAO-B) inhibitors is a critical frontier in the treatment of neurodegenerative diseases like Parkinson's disease. This guide provides a comparative study of various tetralone derivatives, summarizing their inhibitory effects on MAO-B with supporting experimental data and methodologies.
Monoamine oxidase B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition can help alleviate the motor symptoms of Parkinson's disease by increasing dopamine levels. Tetralone-based compounds have emerged as a promising class of MAO-B inhibitors due to their structural similarity to the endogenous substrates of MAO and their synthetic tractability. This guide delves into the structure-activity relationships (SAR) of these derivatives and presents a clear comparison of their inhibitory potency and selectivity.
Quantitative Comparison of MAO-B Inhibition
The inhibitory activities of various tetralone derivatives against both MAO-A and MAO-B are summarized in the table below. The data, including IC50 values and selectivity indices (SI), have been compiled from multiple studies to provide a comprehensive overview. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. The selectivity index is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B, with higher values indicating greater selectivity for MAO-B.
| Compound ID | Substitution Pattern | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| 1 | 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1290 | 4.5 | 287 |
| 2 | 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 |
| 3 | 7-(Benzyloxy)-3,4-dihydro-2H-naphthalen-1-one | >100,000 | 47 | >2127 |
| 4 | 7-(2-Phenoxyethoxy)-3,4-dihydro-2H-naphthalen-1-one (1h) | 36 | 1.1 | 32.7 |
| 5 | 7-(Benzyloxy)-3,4-dihydro-2H-naphthalen-1-ol (1o) | >100,000 | 7.5 | >13333 |
| 6 | 7-(2-Phenoxyethoxy)-3,4-dihydro-2H-naphthalen-1-ol (1p) | 785 | >100,000 | <0.00785 |
| 7 | 6-Benzyloxy-3,4-dihydro-2H-naphthalen-1-one | - | <78 | - |
| 8 | C7-substituted α-tetralone derivatives (general) | 10 - 741 | 0.89 - 47 | Selective for MAO-B |
Data compiled from multiple sources.[1][2][3][4]
Structure-Activity Relationship (SAR) of Tetralone Derivatives
The inhibitory potency and selectivity of tetralone derivatives are significantly influenced by the nature and position of substituents on the tetralone core.
-
Position of Substitution: Substitution on the C7 position of the tetralone ring generally leads to more potent MAO-B inhibition compared to substitution on the C6 or C5 positions.[5] Arylalkyloxy substitution at the C7 position has been shown to yield compounds with high potency for MAO-B.[4] In contrast, substitution at the C6 position is a requirement for both MAO-A and MAO-B inhibition.[1]
-
Nature of the Substituent:
-
A benzyloxy substituent at the C6 position is favorable for MAO-A inhibition.[1]
-
For MAO-B inhibition, the presence of alkyl and halogen (e.g., F, Cl, Br, I) substituents on the meta and para positions of the benzyloxy ring enhances inhibitory potency.[1]
-
The reduction of the 1-tetralone carbonyl group to the corresponding alcohol can lead to a decrease in MAO inhibition potency.[2]
-
-
Selectivity: Most of the potent tetralone-based inhibitors exhibit selectivity for the MAO-B isoform.[1][2]
Experimental Protocols
The determination of the inhibitory activity of tetralone derivatives on MAO-B is typically performed using a fluorometric in vitro assay. This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Fluorometric MAO-B Inhibition Assay Protocol
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO-B Substrate (e.g., kynuramine)
-
Fluorescent Probe (e.g., Amplex Red, GenieRed Probe, or OxiRed™ Probe)
-
Horseradish Peroxidase (HRP)
-
Test tetralone derivatives (dissolved in a suitable solvent like DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
2. Assay Procedure:
-
Preparation of Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and test compounds in the assay buffer. A typical substrate concentration for kynuramine is 50 µM.[6]
-
Inhibitor Incubation: Add a small volume (e.g., 10 µL) of the test inhibitor at various concentrations to the wells of the microplate. Include wells for a positive control (e.g., selegiline) and a negative control (vehicle, typically DMSO).
-
Enzyme Addition: Add the MAO-B enzyme solution to each well containing the test inhibitors and controls. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP. Add this solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for a period of 30-60 minutes at 37°C. The fluorescence generated is proportional to the amount of H2O2 produced, which is indicative of MAO-B activity.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well. The slope of the linear portion of this plot represents the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The comparative analysis reveals that tetralone derivatives are a highly promising class of MAO-B inhibitors. Strategic substitution on the tetralone core, particularly at the C7 position with arylalkyloxy groups bearing halogen substituents, can lead to compounds with nanomolar potency and high selectivity for MAO-B. The detailed experimental protocol provided herein offers a standardized method for the evaluation of these and other potential MAO-B inhibitors. Further exploration of the structure-activity relationships within this chemical scaffold holds significant potential for the development of novel therapeutics for Parkinson's disease and other neurodegenerative disorders.
References
- 1. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - ProQuest [proquest.com]
- 3. assaygenie.com [assaygenie.com]
- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 6. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-Ethoxycarbonyl-1-tetralone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-ethoxycarbonyl-1-tetralone, a versatile intermediate in the synthesis of various bioactive molecules, rigorous structural validation is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of this target compound, supported by detailed experimental protocols and data.
Synthesis and Structural Validation Workflow
The synthesis of 2-ethoxycarbonyl-1-tetralone is typically achieved through an intramolecular Dieckmann condensation of a suitable precursor, such as diethyl 4-phenyladipate. Following synthesis and purification, the validation of its structure is a multi-step process that ideally culminates in single-crystal X-ray diffraction for absolute confirmation. The overall workflow is depicted below.
Experimental Protocols
Synthesis of 2-Ethoxycarbonyl-1-tetralone via Dieckmann Condensation
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Precursor : Diethyl 4-phenyladipate (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction : The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~2). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethoxycarbonyl-1-tetralone.
X-ray Crystallography
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).[1][2] A small, clean vial containing the solution is loosely covered and left undisturbed in a vibration-free environment.[1]
-
Data Collection : A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer.[3] The diffractometer, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source, is used to collect diffraction data.[3]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Data Presentation: A Comparative Analysis
The primary advantage of X-ray crystallography is its ability to provide a direct and unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles.[4] This stands in contrast to spectroscopic methods, which provide indirect structural information that requires interpretation.
X-ray Crystallography Data
The following table presents representative crystallographic data for 2-ethoxycarbonyl-1-tetralone.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄O₃ |
| Formula Weight | 218.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(2) |
| b (Å) | 15.634(3) |
| c (Å) | 9.215(2) |
| β (°) | 110.45(1) |
| Volume (ų) | 1150.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.260 |
| Key Bond Lengths (Å) | C=O (keto): 1.215, C=O (ester): 1.208 |
| Key Bond Angles (°) | O-C-C (keto): 121.5, O-C-O (ester): 124.2 |
Note: The data presented are representative values for a compound of this type and are intended for illustrative purposes.
Comparison with Spectroscopic Methods
While X-ray crystallography is the gold standard, other spectroscopic techniques are essential for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[4] | Unambiguous and definitive structure determination.[4] | Requires high-quality single crystals, which can be difficult to grow.[3] Provides solid-state structure, which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H COSY), direct C-H attachments (HSQC), and long-range C-H correlations (HMBC). Provides information on the chemical environment of each nucleus.[5][6] | Excellent for determining the carbon-hydrogen framework and connectivity in solution.[7] | Provides indirect structural information that requires interpretation. Can be complex for molecules with overlapping signals. Does not directly provide bond lengths or angles. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O stretch for ketone and ester, C-O stretch).[8] | Quick, simple, and provides a "fingerprint" of the functional groups present.[8] | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight (from the molecular ion peak) and fragmentation patterns, which can suggest structural motifs.[9] | High sensitivity and provides the exact molecular weight.[7] | Isomeric compounds can have identical molecular weights and similar fragmentation patterns. Does not provide information on stereochemistry.[9] |
Conclusion
For the definitive structural validation of synthesized 2-ethoxycarbonyl-1-tetralone, single-crystal X-ray crystallography is the most powerful and conclusive method. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for researchers in synthetic chemistry and drug development. While spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable tools for preliminary characterization and for confirming the presence of key structural features, they provide indirect evidence of the molecular structure. An integrated approach, utilizing spectroscopic methods for initial confirmation and X-ray crystallography for final, unequivocal validation, represents the most rigorous strategy for structural elucidation.
References
- 1. How To [chem.rochester.edu]
- 2. journals.iucr.org [journals.iucr.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. JaypeeDigital | Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products [jaypeedigital.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Efficacy of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Analogs: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its analogs. The tetralone scaffold is a key structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes associated biological pathways to facilitate objective comparison and inform future drug development efforts.
In Vitro Efficacy: A Multi-Target Profile
Analogs of this compound, more broadly known as tetralone derivatives, have been extensively evaluated against a variety of biological targets. Their efficacy spans antibacterial, anticancer, and enzyme inhibition activities.
Antibacterial Activity
A notable area of investigation for tetralone derivatives is their potential as antibacterial agents, particularly against drug-resistant strains.[1][2] Studies have demonstrated that modifications to the tetralone core can yield compounds with potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2]
One study reported the synthesis of a series of novel aminoguanidine-tetralone derivatives, with compound 2D emerging as a particularly potent agent against S. aureus and methicillin-resistant S. aureus (MRSA).[1]
| Compound | Bacterial Strain | MIC (µg/mL)[1] | MBC (µg/mL)[1] |
| 2D | S. aureus ATCC 29213 | 0.5 | 4 |
| 2D | MRSA-2 | 1 | 4 |
Furthermore, a newly synthesized ampicillin-bromo-methoxy-tetralone (ABMT) derivative showed significant activity against an ampicillin-resistant strain of S. aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/ml, whereas ampicillin itself was ineffective at concentrations up to 64 µg/ml.[4] Other studies have reported MIC values for different tetralone derivatives against various Gram-positive and Gram-negative bacteria ranging from 31.25 to 62.5 μg/mL for the most potent compounds.[5]
Anticancer Activity
The tetralin ring is a structural component of several clinically used anticancer drugs, including doxorubicin and etoposide.[6] Consequently, novel tetralone derivatives are frequently evaluated for their antiproliferative properties.
Various studies have demonstrated the cytotoxic effects of tetralone analogs against a range of human cancer cell lines. For instance, a series of (2-(pyridinyl)methylene)-1-tetralone chalcones were synthesized and evaluated, with compound 3d showing growth inhibition greater than 60% against multiple cancer cell lines, including leukemia (MOLT-4, SR), non-small cell lung cancer (NCI-H522), colon cancer (HCT-116), prostate cancer (DU-145), and breast cancer (MCF7, MDA-MB-468).[7]
Another study on methoxy-substituted tetralone-based chalcones found that the compound TMMD was particularly effective against the MCF-7 breast cancer cell line, with 52.33% cell survival at a concentration of 15.6 µg/mL.[8] Furthermore, novel thiazoline-tetralin derivatives have been synthesized, with compound 4e exhibiting the highest antitumor efficiency against the MCF-7 cell line.[9]
| Compound/Analog Class | Cancer Cell Line(s) | Efficacy Metric (e.g., IC50, % inhibition) | Reference |
| Longifolene-derived tetralone (6g) | MCF-7 | IC50: 4.42 ± 2.93 µM | [6] |
| Longifolene-derived tetralone (6h) | A549 | IC50: 9.89 ± 1.77 µM | [6] |
| 2,6-dihaloarylchalcone (3a) | HeLa, MCF-7 | IC50: 3.5 µg/mL, 4.5 µg/mL | [10] |
| (2-(Pyridinyl)methylene)-1-tetralone (3d) | Various (NCI-60 panel) | >60% growth inhibition | [7] |
| Methoxy substituted tetralone (TMMD) | MCF-7 | 52.33% cell survival at 15.6 µg/mL | [8] |
| Thiazoline-tetralin (4e) | MCF-7 | High DNA synthesis inhibition & apoptosis | [9] |
The anticancer mechanism of some of these analogs is linked to the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[11]
Monoamine Oxidase (MAO) Inhibition
Derivatives of this compound have also been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[12] This makes them potential therapeutic candidates for neurological disorders like Parkinson's disease.
Specifically, C7-substituted α-tetralone derivatives have demonstrated high inhibitory potencies towards the human MAO-B isoform, with all tested compounds having IC50 values in the submicromolar range (0.00089-0.047 µM).[13] Many of these derivatives were also potent MAO-A inhibitors.[13]
| Compound Class | Target | IC50 Range (µM) | Selectivity | Reference |
| C7-substituted α-tetralones | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | [13] |
| C7-substituted α-tetralones | MAO-A | 0.010 - 0.741 | [13] | |
| Diazomethylcarbonyl tetralones | 5-HT1A receptor | 25 - 125 nM | [14] |
In Vivo Efficacy: From Bench to Preclinical Models
While extensive in vitro data exists, in vivo studies are crucial for validating the therapeutic potential of these analogs. A key example of a successful transition from in vitro potency to in vivo efficacy is demonstrated with the aminoguanidine-tetralone derivative 2D .
Following its promising in vitro antibacterial profile, compound 2D was evaluated in a mouse skin abscess model infected with MRSA.[1] At doses of 5 and 10 mg/kg, compound 2D significantly reduced the abscess volume, decreased the bacterial load in the infected tissue, and alleviated pathological damage.[1]
Another study investigated the anti-inflammatory properties of 2-aminotetraline derivatives in murine models of toxic shock.[15] One derivative, ST1214, was effective when administered orally and markedly inhibited the production of pro-inflammatory cytokines while enhancing the production of the anti-inflammatory cytokine IL-10.[15]
| Compound | Animal Model | Disease/Condition | Key In Vivo Findings | Reference |
| 2D | Mouse skin abscess | MRSA infection | Reduced abscess volume, decreased bacterial load, alleviated tissue damage at 5 & 10 mg/kg. | [1] |
| ST1214 | Murine toxic shock | Inflammation | Protected against lethality, inhibited pro-inflammatory cytokines, enhanced anti-inflammatory cytokines. | [15] |
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Compounds: The synthesized tetralone derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Bacterial Strains: Clinically relevant bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolates) are cultured in appropriate broth media.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of the test compounds are prepared in Mueller-Hinton broth. A standardized bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The Minimum Bactericidal Concentration (MBC) is determined by sub-culturing from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vivo Murine Skin Abscess Model
-
Animal Model: BALB/c mice are typically used for this model.
-
Induction of Infection: Mice are anesthetized, and the hair on their backs is shaved. A subcutaneous injection of a standardized suspension of MRSA is administered to create a localized infection.
-
Treatment: After a set period to allow for abscess formation (e.g., 24 hours), the test compound (e.g., compound 2D ) is administered, typically via intraperitoneal or intravenous injection, at various doses. A control group receives a vehicle solution.
-
Monitoring and Endpoints: The size of the abscess is measured daily. At the end of the study period, the mice are euthanized, and the abscessed tissue is excised. The tissue is homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (colony-forming units per gram of tissue). Histopathological analysis of the tissue can also be performed to assess inflammation and tissue damage.
Signaling Pathways and Experimental Workflows
The biological activity of tetralone derivatives is often linked to their interaction with specific cellular signaling pathways. For instance, the anticancer effects of some analogs are attributed to the inhibition of the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of certain tetralone analogs.
The workflow for evaluating the antibacterial efficacy of these compounds, from initial screening to in vivo testing, follows a logical progression.
Caption: Experimental workflow for antibacterial drug discovery with tetralone analogs.
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcusaureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy this compound | 6742-26-3 [smolecule.com]
- 13. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo and in vitro cytokine modulatory activity of newly synthesised 2-aminotetraline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing experimental data with PubChem for Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic promise is perpetual. Among these, the tetralone framework, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its derivatives, cross-referencing available experimental data with the extensive repository of PubChem to illuminate their potential applications in drug discovery.
While direct experimental data for this compound remains limited in publicly accessible literature, the compound serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] Its derivatives have demonstrated significant potential as inhibitors of monoamine oxidase (MAO), and as anticancer and antiviral agents. This guide will delve into the available data for these derivatives and compare them with other relevant compounds, providing insights into their structure-activity relationships and therapeutic prospects.
Physicochemical Properties: A Foundation for Drug Design
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. PubChem provides a comprehensive dataset for this compound and its analogs.
Table 1: Physicochemical Properties from PubChem
| Property | This compound | Mthis compound |
| PubChem CID | 251472[3] | 344494[4] |
| Molecular Formula | C13H14O3[3] | C12H12O3[4] |
| Molecular Weight | 218.25 g/mol [3] | 204.22 g/mol [4] |
| XLogP3 | 2.5[3] | 2.1[4] |
| Hydrogen Bond Donor Count | 0[3] | 0[4] |
| Hydrogen Bond Acceptor Count | 3[3] | 3[4] |
| Rotatable Bond Count | 3[3] | 2[4] |
Comparative Biological Activity of Tetralone Derivatives
The true potential of the tetralone scaffold is revealed through the biological activities of its derivatives. Research has primarily focused on their utility as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and as anticancer agents.
Monoamine Oxidase (MAO) Inhibition
Derivatives of this compound have shown promise as selective inhibitors of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[1]
Table 2: In Vitro MAO Inhibition Data for Tetralone Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
| Tetrahydropyridine Derivative 4l | MAO-A | 0.40 ± 0.05 | MAO-A selective |
| Tetrahydropyridine Derivative 4n | MAO-B | 1.01 ± 0.03 | MAO-B selective |
| This compound | MAO-A/B | Data not available | Data not available |
Data for tetrahydropyridine derivatives are included for comparison of potent MAO inhibitors.[5]
Anticancer Activity
The cytotoxic effects of various naphthalene and tetralone derivatives against cancer cell lines have been investigated. These studies highlight the potential of this chemical class in oncology drug development.
Table 3: In Vitro Anticancer Activity of Naphthalene and Tetralone Derivatives
| Compound | Cell Line | IC50 (µM) |
| 1,3,4-Oxadiazole-naphthalene hybrid 5 | HepG2 (Liver Cancer) | 8.8 |
| 1,3,4-Oxadiazole-naphthalene hybrid 5 | MCF-7 (Breast Cancer) | 9.7 |
| 1,3,4-Oxadiazole-naphthalene hybrid 15 | HepG2 (Liver Cancer) | 8.4 |
| Imidazotetrazine Carboxylate IVa | Various Solid Tumors & Leukemia | < 10% survival at 40 µg/mL |
| This compound | Various | Data not available |
Data for 1,3,4-oxadiazole-naphthalene hybrids and an imidazotetrazine carboxylate are presented to showcase the anticancer potential of related structures.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental data, detailed methodologies are crucial. Below are standardized protocols for the key assays mentioned.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a common method to determine the inhibitory potential of compounds against MAO-A and MAO-B.
Protocol:
-
Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) as per the manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds in an appropriate solvent like DMSO to create stock solutions. Perform serial dilutions to achieve the desired concentration range.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well black plate.
-
Include necessary controls: no-enzyme, vehicle (no inhibitor), and a known inhibitor as a positive control.
-
Pre-incubate the plate with the MAO enzyme and test compounds.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate at 37°C, protected from light.
-
-
Data Acquisition: Measure fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
MTT Assay for Cell Viability (Anticancer Screening)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Visualizing a Potential Mechanism of Action
While the precise signaling pathways modulated by this compound are not yet fully elucidated, the activities of its derivatives suggest potential interactions with key cellular signaling cascades. The following diagram illustrates a hypothesized workflow for the discovery and evaluation of tetralone derivatives.
References
- 1. Buy this compound | 6742-26-3 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene | C12H12O3 | CID 344494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency against other methods for producing bicyclic ketones.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bicyclic ketones is a cornerstone of modern organic chemistry, providing essential building blocks for the construction of complex molecules, including natural products and pharmaceuticals. The inherent rigidity and stereochemical complexity of these structures make them valuable scaffolds in drug discovery. This guide provides an objective comparison of four widely employed methods for the synthesis of bicyclic ketones: the Robinson Annulation, the Pauson-Khand Reaction, the Diels-Alder Reaction, and the Intramolecular Aldol Addition. We present a summary of their synthetic efficiency through quantitative data, detailed experimental protocols for key examples, and visual workflows to aid in the selection of the most appropriate method for a given synthetic challenge.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for specific, representative examples of each synthetic method, allowing for a direct comparison of their efficiency and applicability.
| Method | Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity |
| Robinson Annulation | Asymmetric Synthesis of Wieland-Miescher Ketone | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | L-Proline (3 mol%) | DMF | RT | 48 | 70-80 | 93% ee |
| Pauson-Khand Reaction | Intramolecular Cyclization of a 1,6-Enyne | Benzyl (allyl)prop-2-ynyl-carbamate | Co₂(CO)₈ (1.1 equiv) | Toluene | 65 | 1.5 | 89 | Not Applicable |
| Diels-Alder Reaction | Cycloaddition of Cyclopentadiene and Methyl Vinyl Ketone | Cyclopentadiene, Methyl vinyl ketone | None (Thermal) | Benzene | 25 | 24 | ~90 | endo:exo = 3:1 |
| Intramolecular Aldol Addition | Cyclization of a 1,5-Diketone | 2-(3-oxobutyl)cyclohexanone | KOH | Ethanol | 25 | 24 | 85 | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Asymmetric Robinson Annulation: Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from the classic organocatalytic method for the asymmetric synthesis of the Wieland-Miescher ketone.
Procedure: To a solution of 2-methyl-1,3-cyclohexanedione (1.26 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL) is added L-proline (34.5 mg, 0.3 mmol, 3 mol%). The mixture is stirred at room temperature for 10 minutes before methyl vinyl ketone (1.05 mL, 12.5 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched by the addition of water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to afford the (S)-Wieland-Miescher ketone as a white solid.
Intramolecular Pauson-Khand Reaction: Synthesis of a Bicyclo[3.3.0]octenone
This protocol describes the cobalt-mediated intramolecular [2+2+1] cycloaddition of a 1,6-enyne.
Procedure: To a solution of benzyl (allyl)prop-2-ynyl-carbamate (229 mg, 1.0 mmol) in toluene (10 mL) is added dicobalt octacarbonyl (Co₂(CO)₈, 376 mg, 1.1 mmol). The mixture is stirred at room temperature for 1 hour, during which time the color changes to a deep red, indicating the formation of the alkyne-cobalt complex. The reaction mixture is then heated to 65 °C for 1.5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the corresponding bicyclo[3.3.0]octenone.
Diels-Alder Reaction: Synthesis of a Bicyclic Ketone
This protocol outlines the thermal [4+2] cycloaddition between cyclopentadiene and methyl vinyl ketone.
Procedure: Freshly distilled cyclopentadiene (0.8 mL, 10 mmol) is added to a solution of methyl vinyl ketone (0.7 mL, 8.4 mmol) in benzene (10 mL) at room temperature. The reaction mixture is stirred at 25 °C for 24 hours. The solvent is then removed under reduced pressure to give the crude product. The product is a mixture of endo and exo diastereomers and can be purified by distillation under reduced pressure or used in subsequent steps without further purification.
Intramolecular Aldol Addition: Synthesis of a Bicyclo[4.4.0]decanone Derivative
This protocol describes the base-catalyzed intramolecular cyclization of a 1,5-diketone.
Procedure: A solution of 2-(3-oxobutyl)cyclohexanone (1.68 g, 10 mmol) in ethanol (20 mL) is treated with a 10% aqueous solution of potassium hydroxide (KOH, 2 mL). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then neutralized with dilute hydrochloric acid and the ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the bicyclic enone.
Mandatory Visualization: Reaction Workflows
The following diagrams illustrate the experimental workflows for each of the described synthetic methods for producing bicyclic ketones.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. According to safety information, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention. Do NOT induce vomiting.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol [4] |
| Appearance | Liquid or Sticky Oil to Semi-Solid[1] |
| Melting Point | 33 °C[2] |
| Boiling Point | 183 °C @ 14 Torr[2] |
| Density | 1.167 g/cm³[2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a non-halogenated organic compound, requires careful handling to ensure regulatory compliance and prevent environmental contamination.
Step 1: Waste Segregation
It is critical to segregate chemical waste. Do not mix this compound waste with incompatible materials. This compound should be collected in a dedicated waste container for non-halogenated organic solvents and solids.
-
Solid Waste: Collect the pure compound and any contaminated solid materials (e.g., contaminated gloves, weigh boats, absorbent pads) in a designated, compatible, and sealable container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Liquid Waste: If the compound is in a solvent, it must be collected in a designated container for non-halogenated organic liquid waste.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible container with a secure, screw-top lid.
-
Label the Container: The container must be clearly labeled with the full chemical name: "this compound Waste" and any other components of the waste stream. Include appropriate hazard pictograms (e.g., GHS07 for irritant).[1]
Step 3: Spill Management
In the event of a spill, take the following steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area, or under a fume hood.
-
Absorb the Spill: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or other suitable absorption materials.[5] Avoid using combustible materials like paper towels for large spills.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your institution's Environmental Health and Safety (EHS) department.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals. It is recommended to store waste containers in a secondary containment tray to catch any potential leaks.
-
Arrange for Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] The most common method for this type of organic chemical waste is high-temperature incineration in a permitted facility.[3]
Crucially, never dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Safe Handling and Disposal of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 6742-26-3). Given that detailed safety data for this specific compound is not extensively available, these recommendations are based on general best practices for handling laboratory chemicals and information from structurally similar compounds.[1] It is crucial to handle this compound with care in a well-ventilated laboratory environment.[1]
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Operational Plan: Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tight-sealing safety goggles.[2] For tasks with a higher risk of splashing, a face shield should also be used.[2]
-
Skin Protection:
-
Respiratory Protection:
-
General Hygiene:
| Parameter | Specification |
| Eye Protection | Tight-sealing safety goggles; Face shield for splash risk |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Body Protection | Lab coat or chemical-resistant gown; Chemical protection suit for high-risk tasks |
| Respiratory Protection | Use in a chemical fume hood; NIOSH/MSHA approved respirator with organic vapor filter for inadequate ventilation |
Handling, Storage, and First Aid
Safe Handling Procedures:
-
Handle in a well-ventilated place.[4]
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Use non-sparking tools and take precautionary measures against static discharges.[4][5]
-
Structurally similar compounds can form explosive peroxides; this possibility should be considered.[2][6][7]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[4][5]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do so.[2][9] Seek immediate medical attention.[8] |
| Skin Contact | Take off immediately all contaminated clothing.[9] Flush skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if skin irritation occurs or persists.[2][9] Wash contaminated clothing before reuse.[8][9] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][8] If breathing is difficult or irregular, provide artificial respiration or oxygen.[2] Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting.[3][5][8] If the person is conscious, rinse their mouth with water and give small quantities of water to drink.[2] Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[5][8] |
Spill and Disposal Plan
Proper management of spills and waste is critical to ensure laboratory and environmental safety.
Experimental Protocol: Chemical Spill Response
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[6] Do not use combustible materials.
-
Personal Protection: Wear the appropriate PPE as detailed above, including respiratory protection, before re-entering the area to clean the spill.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[5][6]
-
Decontaminate: Wash the spill area with soap and water once the material has been removed.[6]
-
Dispose: Dispose of the waste container according to local, state, and federal regulations for chemical waste.[2]
Caption: Workflow for handling a chemical spill.
Disposal Plan:
-
All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated, sealed container.
-
The container must be clearly labeled with the chemical name and associated hazards.
-
Disposal must be handled through an approved waste disposal plant.[2][5]
-
Under no circumstances should this chemical or its containers be disposed of in general waste or down the drain, as it is considered toxic to aquatic life.[3][10]
References
- 1. Buy this compound | 6742-26-3 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
- 4. echemi.com [echemi.com]
- 5. fishersci.ca [fishersci.ca]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sds.betco.com [sds.betco.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
